Product packaging for 2-Bromo-1-(3,4-dichlorophenyl)ethanone(Cat. No.:CAS No. 2632-10-2)

2-Bromo-1-(3,4-dichlorophenyl)ethanone

Cat. No.: B105186
CAS No.: 2632-10-2
M. Wt: 267.93 g/mol
InChI Key: PAKFHEFMTRCFAU-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4-dichlorophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C8H5BrCl2O and its molecular weight is 267.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55872. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrCl2O B105186 2-Bromo-1-(3,4-dichlorophenyl)ethanone CAS No. 2632-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(3,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKFHEFMTRCFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288450
Record name 3,4-Dichlorophenacyl bromide
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Molecular Weight

267.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2632-10-2
Record name 2632-10-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55872
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichlorophenacyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(3,4-dichlorophenyl)ethanone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(3,4-dichlorophenyl)ethanone, also known as 3,4-dichlorophenacyl bromide, is a halogenated acetophenone derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its utility stems from its role as a versatile synthetic intermediate, or synthon, for the construction of more complex molecular architectures, particularly heterocyclic compounds.[1] The presence of the dichloro-substituted phenyl ring and the reactive α-bromo ketone functionality makes it a valuable building block in the development of novel therapeutic agents and other biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and safety considerations.

Core Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in a laboratory setting.

PropertyValueSource
Molecular Formula C₈H₅BrCl₂O[3][4]
Molecular Weight 267.93 g/mol [4]
Monoisotopic Mass 265.89008 Da[4][5]
Appearance Solid[3]
IUPAC Name This compound[4]
CAS Number 2632-10-2[4]
XLogP3 3.9[4]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 1[6]
Rotatable Bond Count 2[6]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom alpha to the carbonyl group. The electron-withdrawing effects of the adjacent carbonyl group and the bromine atom make this α-carbon highly susceptible to nucleophilic attack.[1]

This compound is a key precursor in the synthesis of various heterocyclic structures, such as thiazoles and thioamides, which are prominent scaffolds in many pharmaceuticals.[1] The 3,4-dichlorophenyl moiety is a common feature in drug design, often included to modulate factors like binding affinity and metabolic stability.[1]

A primary reaction pathway involves nucleophilic substitution, where a nucleophile displaces the bromide ion.[1] For instance, thiols readily react with this α-bromo ketone to form α-thio ketones.[1]

Nucleophilic_Substitution reagents This compound + Nucleophile (Nu⁻) transition_state Transition State reagents->transition_state Nucleophilic Attack products Substituted Product + Bromide Ion (Br⁻) transition_state->products Bromide Departure

Figure 1: Generalized Nucleophilic Substitution Pathway.

Experimental Protocols

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the bromination of its precursor, 1-(3,4-dichlorophenyl)ethanone.[1] This reaction specifically targets the α-position to the carbonyl group. A general procedure, adapted from the synthesis of a similar compound, is as follows:

Materials:

  • 1-(3,4-dichlorophenyl)ethanone

  • Bromine

  • Ethyl ether (or another suitable solvent like acetic acid)[7][8]

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(3,4-dichlorophenyl)ethanone in a suitable solvent, such as ethyl ether, in a reaction flask.[7]

  • Slowly add a stoichiometric equivalent of bromine to the solution.[7] The reaction progress can be monitored using thin-layer chromatography (TLC).[7]

  • Once the reaction is complete, the organic phase should be washed sequentially with water and brine to remove any unreacted bromine and other aqueous-soluble impurities.[7]

  • Dry the organic phase over an anhydrous drying agent like sodium sulfate.[7]

  • Filter off the drying agent.

  • Evaporate the solvent under reduced pressure (in vacuo) to yield the crude this compound.[7] Further purification can be achieved through recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_synthesis Synthesis Workflow start Dissolve 1-(3,4-dichlorophenyl)ethanone in Solvent add_br2 Add Bromine start->add_br2 monitor Monitor with TLC add_br2->monitor wash Wash with Water and Brine monitor->wash Reaction Complete dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end_product This compound evaporate->end_product

Figure 2: General Synthesis Workflow.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably under a chemical fume hood.[9][10][11][12]

GHS Hazard Statements:

  • H301: Toxic if swallowed.[4]

  • H314: Causes severe skin burns and eye damage.[4]

  • H319: Causes serious eye irritation.[4]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][13]

  • Handling: Avoid contact with skin and eyes.[11][12] Do not breathe dust. Wash hands thoroughly after handling.[9]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[9][10] Keep locked up.[9][13]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][14]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[9][14]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9][13]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9][10]

  • Incompatible Materials: Strong oxidizing agents, bases, and amines.[9][10]

Conclusion

This compound is a pivotal intermediate in organic synthesis, particularly for the creation of heterocyclic compounds with potential biological activity. Its well-defined reactivity, centered on the α-bromo ketone moiety, allows for its strategic incorporation into complex molecular targets. A thorough understanding of its chemical properties, synthetic methods, and safety protocols is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Molecular Weight of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 2-Bromo-1-(3,4-dichlorophenyl)ethanone, a compound of interest in various research and development applications. The determination of an accurate molecular weight is fundamental for a wide range of experimental procedures, including quantitative analysis, stoichiometry of chemical reactions, and the interpretation of mass spectrometry data.

Molecular Formula and Structure

The chemical structure of this compound consists of a dichlorinated phenyl ring attached to a bromoethanone moiety. Its molecular formula has been determined to be C8H5BrCl2O [1][2]. This formula is the cornerstone for calculating the compound's molecular weight.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

The standard atomic weights for the elements present in this compound are:

  • Carbon (C): 12.011 g/mol [3][4]

  • Hydrogen (H): 1.008 g/mol [5][6]

  • Bromine (Br): 79.904 g/mol [7][8]

  • Chlorine (Cl): 35.453 g/mol [9][10][11]

  • Oxygen (O): 15.999 g/mol [12][13]

The molecular weight is calculated as follows:

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Bromine atoms × Atomic weight of Bromine) + (Number of Chlorine atoms × Atomic weight of Chlorine) + (Number of Oxygen atoms × Atomic weight of Oxygen)

(8 × 12.011) + (5 × 1.008) + (1 × 79.904) + (2 × 35.453) + (1 × 15.999) = 267.937 g/mol

This calculated value is consistent with published data, which reports the molecular weight as approximately 267.93 g/mol [1][2].

Data Presentation: Summary of Atomic Contributions

The following table provides a clear and structured summary of the contribution of each element to the total molecular weight of this compound.

ElementSymbolCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC812.01196.088
HydrogenH51.0085.040
BromineBr179.90479.904
ChlorineCl235.45370.906
OxygenO115.99915.999
Total 267.937

Experimental Protocols

The molecular formula and atomic weights used in this guide are established through various experimental techniques. The determination of a compound's molecular formula typically involves a combination of mass spectrometry, to find the mass-to-charge ratio of the molecular ion, and elemental analysis, which determines the percentage composition of each element. The standard atomic weights of elements are determined by the IUPAC Commission on Isotopic Abundances and Atomic Weights based on mass spectrometric measurements of the isotopic abundances in terrestrial materials.

Visualization of Molecular Weight Calculation

The logical relationship for the calculation of the molecular weight of this compound is illustrated in the following diagram.

MolecularWeightCalculation cluster_elements Elemental Components cluster_summation Summation cluster_result Molecular Weight C Carbon (C) 8 atoms × 12.011 g/mol Sum + C->Sum H Hydrogen (H) 5 atoms × 1.008 g/mol H->Sum Br Bromine (Br) 1 atom × 79.904 g/mol Br->Sum Cl Chlorine (Cl) 2 atoms × 35.453 g/mol Cl->Sum O Oxygen (O) 1 atom × 15.999 g/mol O->Sum MW 267.937 g/mol Sum->MW

Caption: Logical workflow for calculating the molecular weight.

References

An In-depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-bromo-1-(3,4-dichlorophenyl)ethanone, a key intermediate in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and crucial safety information.

Chemical Identity and Nomenclature

The compound with the structure this compound has the official IUPAC name This compound .[1] It is also commonly known by synonyms such as 3,4-Dichlorophenacyl bromide and 2-Bromo-3',4'-dichloroacetophenone.[1][2]

Identifier Value
IUPAC Name This compound[1]
CAS Number 2632-10-2[1]
Molecular Formula C₈H₅BrCl₂O[1][2]
InChI Key PAKFHEFMTRCFAU-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1C(=O)CBr)Cl)Cl[1]

Physicochemical Properties

This compound is a solid at room temperature and is primarily used in laboratory settings for research and development.[2]

Property Value
Molecular Weight 267.93 g/mol [1]
Physical Form Solid[2]
Purity (Typical) 95% - 97%[2]
Monoisotopic Mass 265.89008 Da[1]

Synthesis and Reaction Pathways

This compound is typically synthesized via the α-bromination of its corresponding ketone, 1-(3,4-dichlorophenyl)ethanone. This electrophilic substitution reaction is a fundamental process in organic synthesis.

Experimental Protocol: Synthesis via Direct Bromination

This protocol is adapted from established methods for the synthesis of analogous α-bromo ketones.[3][4]

Materials:

  • 1-(3,4-dichlorophenyl)ethanone

  • Bromine (Br₂)

  • Solvent (e.g., Glacial Acetic Acid, Ethyl Ether, or Dichloromethane)

  • Sodium Bicarbonate (NaHCO₃) solution (5%, aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, and rotary evaporator.

Procedure:

  • Dissolve 1-(3,4-dichlorophenyl)ethanone (1 equivalent) in the chosen solvent (e.g., acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred mixture. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 4-12 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by pouring the mixture into cold water.

  • If acetic acid was used, neutralize the mixture with a 5% sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl ether or dichloromethane) three times.

  • Combine the organic extracts and wash them sequentially with 5% sodium bicarbonate solution, water, and finally, brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations of Synthesis and Reaction Logic

The following diagrams illustrate the experimental workflow and the underlying chemical logic of the synthesis.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants 1. Dissolve 1-(3,4-dichlorophenyl)ethanone in Solvent Cooling 2. Cool Mixture in Ice Bath Reactants->Cooling Addition 3. Add Bromine Solution Dropwise Cooling->Addition Stirring 4. Stir at Room Temperature & Monitor via TLC Addition->Stirring Quench 5. Quench Reaction in Water Stirring->Quench Reaction Complete Neutralize 6. Neutralize with NaHCO₃ Quench->Neutralize Extract 7. Extract with Organic Solvent Neutralize->Extract Wash 8. Wash Organic Layers Extract->Wash Dry 9. Dry with Na₂SO₄ Wash->Dry Evaporate 10. Evaporate Solvent Dry->Evaporate Purify 11. Purify by Recrystallization Evaporate->Purify Final_Product Pure this compound Purify->Final_Product Yields Pure Product

Caption: A flowchart of the synthesis and purification process.

Reaction_Pathway General Pathway for α-Bromination of a Ketone Ketone 1-(3,4-dichlorophenyl)ethanone (Keto Form) Enol Enol or Enolate Intermediate Ketone->Enol Tautomerization (Acid/Base Catalyzed) Product This compound Enol->Product Nucleophilic Attack on Bromine Bromine Br₂ HBr HBr byproduct

Caption: The logical steps of the electrophilic α-bromination reaction.

Safety and Handling

This compound is hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[5][6]

Hazard Class Hazard Statement
Acute Toxicity, Oral H301: Toxic if swallowed[1]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[1][6]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1]

Handling and First Aid:

  • Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][6]

  • Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[6]

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, containing both an electrophilic carbonyl group and a reactive carbon-bromine bond, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. It is frequently used as a starting material in the development of novel pharmaceutical agents and agrochemicals. For instance, similar α-haloketones are used in the synthesis of conazole derivatives and Mannich bases, which are classes of compounds with known biological activities.[8]

References

A Comprehensive Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1-(3,4-dichlorophenyl)ethanone, a key intermediate in synthetic organic chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and illustrates a key synthetic pathway.

Chemical Identity and Synonyms

This compound is a halogenated acetophenone derivative. Due to its reactive nature, it serves as a versatile building block in the synthesis of a variety of heterocyclic compounds, particularly in the development of pharmaceutical and agrochemical agents.

Identifier Type Identifier
IUPAC Name This compound[1]
CAS Number 2632-10-2[1]
Molecular Formula C₈H₅BrCl₂O[1]
InChI Key PAKFHEFMTRCFAU-UHFFFAOYSA-N[1]

A variety of synonyms are used in literature and commercial listings to refer to this compound:

Synonym
3,4-Dichlorophenacyl bromide[1]
2-Bromo-3',4'-dichloroacetophenone[1]
α-Bromo-3,4-dichloroacetophenone
1-(3,4-Dichlorophenyl)-2-bromoethanone
2-Bromo-1-(3,4-dichloro-phenyl)-ethanone

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property Value Source
Molecular Weight 267.93 g/mol [1]
Appearance White to pale cream powderThermo Fisher Scientific
Melting Point 54.0-60.0 °CThermo Fisher Scientific
Purity ≥97.5% (GC)Thermo Fisher Scientific
SMILES C1=CC(=C(C=C1C(=O)CBr)Cl)Cl[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the bromination of 1-(3,4-dichlorophenyl)ethanone. This method is adapted from established procedures for the synthesis of similar α-bromo ketones.

Materials:

  • 1-(3,4-dichlorophenyl)ethanone

  • Bromine (Br₂)

  • Methanol

  • Toluene

  • Water (deionized)

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask with a dropping funnel and reflux condenser

  • Stirring plate with a magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-(3,4-dichlorophenyl)ethanone (1 equivalent) in methanol.

  • Heat the solution to 45-50 °C with stirring.

  • Slowly add bromine (1 equivalent) dropwise to the solution using a dropping funnel. Maintain the temperature between 45-50 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the methanol from the reaction mixture by distillation under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in toluene.

  • Wash the toluene solution three times with water in a separatory funnel to remove any remaining acids.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the toluene by distillation under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 2-Amino-4-(3,4-dichlorophenyl)thiazole

This protocol details the Hantzsch thiazole synthesis, a classic method for preparing thiazole derivatives from α-haloketones and a thioamide. In this case, this compound is reacted with thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Water (deionized)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Stirring plate with a magnetic stirrer

  • Büchner funnel and flask for filtration

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-4-(3,4-dichlorophenyl)thiazole.

Synthetic Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-amino-4-(3,4-dichlorophenyl)thiazole from this compound, as described in the protocol above.

experimental_workflow start Start dissolve_ketone Dissolve this compound in Ethanol start->dissolve_ketone add_thiourea Add Thiourea dissolve_ketone->add_thiourea reflux Reflux Reaction Mixture (2-4 hours) add_thiourea->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with Saturated Sodium Bicarbonate Solution cool->neutralize precipitate Precipitate Formation neutralize->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water and Ethanol filter->wash dry Dry Under Vacuum wash->dry end End Product: 2-Amino-4-(3,4-dichlorophenyl)thiazole dry->end

Caption: Synthesis of 2-amino-4-(3,4-dichlorophenyl)thiazole.

References

3,4-Dichlorophenacyl bromide properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3,4-Dichlorophenacyl Bromide for Scientific Professionals

Introduction

3,4-Dichlorophenacyl bromide, also known by its IUPAC name 2-bromo-1-(3,4-dichlorophenyl)ethanone, is an α-haloketone derivative.[1] It belongs to a class of compounds extensively used in biochemical research as irreversible inhibitors of phospholipase A2 (PLA2) enzymes.[2][3] By covalently modifying the active site of PLA2, these reagents serve as critical tools for studying the roles of these enzymes in various physiological and pathological processes, particularly in the inflammatory cascade. This guide provides a detailed overview of its chemical properties, mechanism of action, relevant experimental protocols, and safety information for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental physicochemical properties of 3,4-Dichlorophenacyl bromide are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings. The compound typically appears as a white to light yellow crystalline powder.

PropertyValueSource(s)
Physical State Solid, Crystalline Powder[4]
Appearance White to Light Yellow
Melting Point 54 - 60 °C[4][5]
Boiling Point 338.5 °C at 760 mmHg[5]
Density 1.695 g/cm³[5]
Flash Point 158.5 °C[5]
Vapor Pressure 9.77E-05 mmHg at 25°C[5]

Chemical Identifiers

Precise identification of chemical compounds is crucial for scientific accuracy and safety. The following table lists the key identifiers for 3,4-Dichlorophenacyl bromide.

IdentifierValueSource(s)
CAS Number 2632-10-2[1][5]
Molecular Formula C₈H₅BrCl₂O[1][5]
Molecular Weight 267.93 g/mol [1][5]
IUPAC Name This compound[1]
Synonyms 2-Bromo-3',4'-dichloroacetophenone[1][4]
InChI Key PAKFHEFMTRCFAU-UHFFFAOYSA-N[1][4]
SMILES C1=CC(=C(C=C1C(=O)CBr)Cl)Cl[1][4]

Mechanism of Action: Inhibition of Phospholipase A2

3,4-Dichlorophenacyl bromide is a well-established inhibitor of phospholipase A2 (PLA2).[3][6] Its mechanism of action involves the irreversible covalent modification of a critical histidine residue within the enzyme's active site. This alkylation prevents the enzyme from binding to its substrate, thereby inhibiting its catalytic activity.

PLA2 enzymes are central to the inflammatory response as they catalyze the hydrolysis of phospholipids in the cell membrane to release arachidonic acid. Arachidonic acid is the primary precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent pro-inflammatory mediators. By blocking PLA2, 3,4-Dichlorophenacyl bromide effectively halts the production of these downstream signaling molecules.

PLA2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis Eicosanoids Prostaglandins, Leukotrienes AA->Eicosanoids PLA2 Phospholipase A2 (PLA2) PLA2->Membrane Inhibitor 3,4-Dichlorophenacyl Bromide Inhibitor->PLA2 Irreversible Inhibition COX_LOX Cyclooxygenase (COX) Lipoxygenase (LOX) COX_LOX->AA Inflammation Inflammation Eicosanoids->Inflammation

Figure 1: Inhibition of the PLA2-mediated arachidonic acid cascade.

Experimental Protocols

The following sections outline generalized, yet detailed, methodologies for the synthesis, purification, and characterization of 3,4-Dichlorophenacyl bromide, based on standard organic chemistry procedures for analogous compounds.[7][8][9]

Synthesis: Bromination of 3',4'-Dichloroacetophenone

This protocol describes the α-bromination of a ketone, a standard method for producing phenacyl bromides.[7]

  • Reagents & Materials:

    • 3',4'-Dichloroacetophenone

    • Bromine (Br₂)

    • Solvent (e.g., Glacial Acetic Acid, Diethyl Ether, or Dichloromethane)

    • Lewis Acid Catalyst (e.g., Anhydrous Aluminum Chloride, p-TsOH·H₂O), if required[7][9]

    • Three-necked flask, mechanical stirrer, reflux condenser, separatory funnel

    • Ice bath

  • Procedure:

    • Dissolve 1.0 equivalent of 3',4'-dichloroacetophenone in the chosen anhydrous solvent within the three-necked flask.

    • Cool the solution in an ice bath to 0-5 °C.

    • If using a catalyst like AlCl₃, add a catalytic amount (e.g., 0.01 eq.) to the cooled solution.[7]

    • With vigorous stirring, add 1.0 equivalent of bromine dropwise from the separatory funnel. The rate of addition should be controlled to maintain the reaction temperature below 20°C.[8]

    • As the reaction proceeds, hydrogen bromide (HBr) gas will evolve, and the product may begin to precipitate.

    • After the bromine addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Purification
  • Work-up & Isolation:

    • Once the reaction is complete, cool the flask in an ice bath to maximize precipitation of the crude product.

    • Filter the solid product using suction filtration (Büchner funnel).

    • Wash the crude crystals with a cold solvent mixture, such as 50% aqueous ethanol or a water/petroleum ether mixture, to remove the color and unreacted starting materials.[7][8]

  • Recrystallization:

    • For higher purity, recrystallize the crude product from a suitable solvent, such as methanol or ethanol.[7][8]

    • Dissolve the solid in a minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Filter the purified white/pale yellow crystals and dry them under a vacuum.

Characterization
  • Purity Analysis (GC): Gas chromatography can be used to assess the purity of the final product, with commercial standards often exceeding 98.0%.

  • Structural Confirmation (NMR): Nuclear Magnetic Resonance spectroscopy should be employed to confirm the chemical structure. The resulting spectrum should be consistent with the this compound structure.

  • Melting Point Determination: The melting point of the purified product should be determined and compared to the literature values (54-60 °C) as a confirmation of purity.[4][5]

Typical Research Workflow

The use of 3,4-Dichlorophenacyl bromide as a research tool typically follows a structured workflow, from synthesis and validation to its application in biological assays to test a specific hypothesis.

Workflow A Hypothesis Formulation (e.g., PLA2 is involved in Disease X) B Synthesis of Inhibitor (3,4-Dichlorophenacyl Bromide) A->B C Purification & Characterization (Recrystallization, NMR, GC, MP) B->C D In Vitro Enzyme Assay (Determine IC50 against purified PLA2) C->D E Cell-Based Functional Assays (e.g., Measure inhibition of PGE2 release from stimulated macrophages) D->E F Data Analysis & Interpretation E->F G Conclusion & Further Studies F->G

Figure 2: A typical experimental workflow using 3,4-Dichlorophenacyl Bromide.

Safety and Handling

3,4-Dichlorophenacyl bromide is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

  • GHS Classification: The compound is classified with the signal word "Danger".[10]

  • Primary Hazards:

    • H314: Causes severe skin burns and eye damage.[10] It is corrosive and can cause ulceration upon contact.[11]

    • H290: May be corrosive to metals.

    • It is also a lachrymator, causing eye irritation and tearing.[11]

  • Precautionary Measures:

    • P260: Do not breathe dusts or mists.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • Handle only in a chemical fume hood.

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][12]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store locked up in a dry, cool, and well-ventilated place.[12] Keep the container tightly closed in a corrosives-compatible area. Incompatible with strong bases, oxidizing agents, and amines.[10]

References

An In-depth Technical Guide to 2-Bromo-2',4'-dichloroacetophenone (C8H5BrCl2O)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2',4'-dichloroacetophenone, with the chemical formula C8H5BrCl2O, is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a dichlorinated phenyl ring, makes it a valuable precursor for the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 2-Bromo-2',4'-dichloroacetophenone, with a focus on its applications in research and development.

Physicochemical Properties

2-Bromo-2',4'-dichloroacetophenone is a white to off-white or brown crystalline solid or low melting solid with a faint odor.[1][2][3] It is sparingly soluble in water but soluble in organic solvents such as chloroform and methanol.[3]

Table 1: Physical and Chemical Properties of 2-Bromo-2',4'-dichloroacetophenone
PropertyValueReference(s)
Molecular Formula C8H5BrCl2O
Molecular Weight 267.93 g/mol
CAS Number 2631-72-3
Appearance White to off-white/brown crystalline powder or low melting solid[1][2][3]
Melting Point 25-29 °C[3]
Boiling Point 103-106 °C at 0.4 Torr[3]
Density 1.695 g/cm³ (predicted)[3]
Solubility Sparingly soluble in water; Soluble in chloroform, methanol[3]
Flash Point >230 °F (>110 °C)[3]
Refractive Index 1.60 (predicted)[3]

Spectral Data

Synthesis and Reactivity

2-Bromo-2',4'-dichloroacetophenone is primarily used as an alkylating agent and an intermediate in the synthesis of more complex molecules.[1] Its reactivity is dominated by the electrophilic nature of the carbon atom bearing the bromine, making it susceptible to nucleophilic substitution.

Experimental Protocols for Synthesis

Two common methods for the synthesis of 2-Bromo-2',4'-dichloroacetophenone are detailed below.

Protocol 1: Bromination using Bromine in Methanol [6]

  • Reaction Setup: Dissolve 50.5 g (0.267 mol) of 2′,4′-dichloroacetophenone in 100 g of methanol in a suitable reaction vessel.

  • Bromination: Heat the solution to a temperature of 45 to 50°C.

  • Addition of Bromine: Add 43.4 g (0.267 mol) of bromine dropwise to the heated solution.

  • Solvent Removal: After the addition is complete, evaporate the methanol under reduced pressure.

  • Work-up: Dissolve the resulting concentrate in 120 g of toluene.

  • Washing: Wash the toluene solution three times with 100 ml portions of water.

  • Final Isolation: Distill off the toluene under reduced pressure to obtain crude brown oily 2-bromo-2′,4′-dichloroacetophenone (yield: 68.0 g, 0.254 mol).[6]

Protocol 2: Bromination using N-Bromosuccinimide (NBS) [7]

  • Reaction Setup: Prepare a stirred solution of 2,4-dichloroacetophenone (0.37 mol, 1 equivalent) in 40 mL of acetonitrile.

  • Addition of NBS: Slowly add N-bromosuccinimide (0.37 mmol) to the solution and continue stirring for 10-15 minutes.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH, 0.74 mmol, 2 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Washing: Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography using a solvent mixture of ethyl acetate and hexane (4:96, v/v) to yield pure 2-bromo-2′,4′-dichloroacetophenone.[7]

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 2_4_Dichloroacetophenone 2',4'-Dichloroacetophenone Reaction_Vessel Reaction in Solvent (e.g., Methanol or Acetonitrile) 2_4_Dichloroacetophenone->Reaction_Vessel Brominating_Agent Brominating Agent (Br₂ or NBS) Brominating_Agent->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Reaction Completion Washing Washing Solvent_Removal->Washing Extraction Extraction Washing->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Product 2-Bromo-2',4'- dichloroacetophenone Purification->Product

References

Technical Guide: Spectral Data of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-1-(3,4-dichlorophenyl)ethanone, a compound of interest in synthetic chemistry and drug development. This document outlines its physicochemical properties and predicted spectral characteristics, offering a foundational reference for its identification and characterization.

Physicochemical Properties

This compound, with the chemical formula C₈H₅BrCl₂O, is a halogenated acetophenone derivative.[1][2] Its structure is characterized by a 3,4-dichlorophenyl ring attached to a bromoacetyl group. A summary of its key properties is presented below.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₈H₅BrCl₂O[1][2]
Molecular Weight 267.93 g/mol [1]
Monoisotopic Mass 265.89008 Da[1][2]
SMILES C1=CC(=C(C=C1C(=O)CBr)Cl)Cl[1][2]
InChIKey PAKFHEFMTRCFAU-UHFFFAOYSA-N[1][2]

Predicted Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons adjacent to the carbonyl and bromine.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.4 - 4.6Singlet2H-CH₂Br
~ 7.6 - 7.8Doublet1HAr-H
~ 7.8 - 8.0Doublet of doublets1HAr-H
~ 8.1 - 8.3Doublet1HAr-H

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. The exact shifts and coupling constants would need to be determined experimentally.

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~ 30 - 35-CH₂Br
~ 128 - 140Aromatic carbons
~ 190 - 195Carbonyl carbon (C=O)

The IR spectrum is useful for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000Weak-MediumC-H stretch (aromatic)
~ 1700 - 1680StrongC=O stretch (ketone)
~ 1600 - 1450MediumC=C stretch (aromatic ring)
~ 850 - 800StrongC-Cl stretch
~ 700 - 600Medium-StrongC-Br stretch

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

m/zIonNotes
~ 266, 268, 270[M]⁺Molecular ion peak cluster showing isotopic pattern for Br and Cl.
~ 187, 189, 191[M-Br]⁺Fragment corresponding to the loss of a bromine atom.
~ 173, 175[C₆H₃Cl₂CO]⁺Fragment corresponding to the dichlorophenacyl cation.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data discussed.

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H.

  • Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C{¹H} NMR spectra. Parameters such as acquisition time, relaxation delay, and number of scans are optimized to obtain a good signal-to-noise ratio.

  • Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the sample directly on the crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound using various spectroscopic techniques.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Final Characterization Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight and Formula MS->Molecular_Weight Final_Structure Verified Structure Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Workflow for Compound Characterization.

This guide provides a summary of the predicted spectral data and general analytical methods for this compound. Experimental verification of this data is essential for its definitive characterization.

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Bromo-1-(3,4-dichlorophenyl)ethanone, also known as 3',4'-dichlorophenacyl bromide, is a versatile bifunctional chemical intermediate. Its structure, featuring a reactive α-bromo ketone moiety, makes it a valuable building block in organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the adjacent carbonyl group activates the α-carbon, enhancing its electrophilicity. This compound is extensively used in the synthesis of a wide array of heterocyclic compounds, chalcones, and other complex molecular architectures that are often investigated for their pharmacological potential.[1][2] These application notes provide an overview of its synthesis, key reaction mechanisms, and detailed protocols for its use in various synthetic transformations.

Synthesis of this compound

The most common method for synthesizing this compound is through the α-bromination of its corresponding ketone, 1-(3,4-dichlorophenyl)ethanone. This reaction is typically performed using a brominating agent under acidic conditions.[3][4]

Reaction Mechanism: Acid-Catalyzed α-Bromination

Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, increasing the acidity of the α-protons. Tautomerization then leads to the formation of an enol. This enol, being electron-rich, acts as a nucleophile and attacks a molecule of elemental bromine (Br₂), leading to the α-brominated product and the regeneration of the acid catalyst.[3]

G sub 1-(3,4-dichlorophenyl)ethanone protonated_ketone Protonated Ketone sub->protonated_ketone + H+ (from Acid Catalyst) H_plus H+ enol Enol Intermediate protonated_ketone->enol Tautomerization (-H+) brominated_intermediate Brominated Intermediate enol->brominated_intermediate + Br₂ (Nucleophilic Attack) Br2 Br-Br product This compound brominated_intermediate->product -H+ HBr HBr

Caption: Acid-catalyzed α-bromination mechanism.
Experimental Protocol: Synthesis via Bromination

This protocol is adapted from general procedures for the α-bromination of substituted acetophenones.[3][5]

Materials:

  • 1-(3,5-dichlorophenyl)ethanone

  • Bromine (Br₂) or Pyridine hydrobromide perbromide

  • Glacial Acetic Acid

  • Water (H₂O)

  • Sodium bisulfite (NaHSO₃) solution (optional, for quenching excess bromine)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 1-(3,5-dichlorophenyl)ethanone (0.019 mol) in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[5]

  • Cool the flask in an ice bath.

  • Slowly add bromine (0.02 mol) dropwise to the stirred solution using a dropping funnel over 30 minutes.[5] Maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into a beaker of ice water to precipitate the product. If excess bromine color persists, add a few drops of sodium bisulfite solution until the color disappears.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone.

Data Summary: Synthesis Yields
Starting MaterialBrominating AgentSolventTemperatureTimeYield (%)Reference
1-(3,5-dichlorophenyl)ethanoneBromineAcetic AcidRoom Temp.12 h81%[5]
4-chloroacetophenonePyridine hydrobromide perbromideAcetic Acid90 °C3 h85%[3]
1-(2,4-dichlorophenyl)ethanoneBromineEthyl Ether---[6]

General Reactivity: Nucleophilic Substitution

The primary reaction pathway for this compound is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. Due to the secondary nature of the α-carbon and the absence of significant steric hindrance, the reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[7] The presence of the adjacent electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.

G reactant This compound transition_state [Transition State]‡ reactant->transition_state + Nu⁻ (Backside Attack) nucleophile Nucleophile (Nu⁻) product Substituted Product transition_state->product Inversion of Stereochemistry leaving_group Br⁻ transition_state->leaving_group Leaving Group Departs

Caption: Generalized SN2 reaction mechanism.

Applications in Synthesis

Synthesis of Heterocycles: Hantzsch Thiazole Synthesis

A classic application of α-haloketones is the Hantzsch thiazole synthesis, where they react with a thioamide, such as thiourea, to form a thiazole ring. This reaction is a cornerstone in the synthesis of many pharmaceutically important compounds.[8]

Reaction Mechanism: The reaction begins with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the bromoketone, displacing the bromide. The resulting intermediate then undergoes cyclization via an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aminothiazole product.

G start This compound + Thiourea step1 SN2 Reaction: Nucleophilic attack by Sulfur start->step1 intermediate Isothiuronium Salt Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 cyclic_intermediate Cyclic Intermediate step2->cyclic_intermediate step3 Dehydration (-H₂O) cyclic_intermediate->step3 end_product 2-Amino-4-(3,4-dichlorophenyl)thiazole step3->end_product

Caption: Workflow for Hantzsch thiazole synthesis.

Experimental Protocol:

  • A mixture of this compound (10 mmol) and thiourea (12 mmol) in ethanol (50 mL) is refluxed for 3-4 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is poured into water and neutralized with a base (e.g., aqueous sodium bicarbonate or ammonia solution) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from ethanol.

Synthesis of Chalcones: Claisen-Schmidt Condensation

This compound can be used as a precursor in the synthesis of chalcones, which are α,β-unsaturated ketones. Chalcones are important intermediates for flavonoids and other biologically active compounds.[2][9][10] The synthesis involves a base-catalyzed condensation reaction with an aromatic aldehyde.

Experimental Protocol: This protocol describes the synthesis of a chalcone derivative, (2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one.[11]

Materials:

  • 1-(3,4-dichloroacetophenone) (Note: The reference uses the unbrominated ketone as the starting material for the chalcone synthesis. The brominated version would typically be used to add a substituent at the alpha position after chalcone formation or in different reaction schemes).

  • 4-bromobenzaldehyde

  • Ethanol

  • Potassium Hydroxide (KOH) solution (40%)

Procedure:

  • Dissolve 1-(3,4-dichloroacetophenone) (2.5 g, 0.013 mol) and 4-bromobenzaldehyde (2.44 g, 0.013 mol) in 30 mL of ethanol.[11]

  • Add a few drops (4-5) of 40% KOH solution to the mixture.[11]

  • Stir the mixture vigorously for one hour at room temperature.[11]

  • Collect the resulting precipitate by filtration and dry it.

  • The crude product can be purified by recrystallization, for example, using acetone to grow single crystals via slow evaporation.[11]

Data Summary: Chalcone Synthesis

ProductMethodAldehydeKetoneYield (%)Melting Point (°C)Reference
(2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-oneClaisen-Schmidt Condensation4-bromobenzaldehyde1-(3,4-dichloroacetophenone)80%154[11]

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment, and in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols for the Use of 2-Bromo-1-(3,4-dichlorophenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(3,4-dichlorophenyl)ethanone as a key starting material in the synthesis of biologically active compounds. The protocols detailed below are based on established synthetic methodologies and biological evaluation techniques, offering a guide for the development of novel therapeutic agents.

Introduction

This compound is a versatile chemical intermediate, primarily utilized in the Hantzsch thiazole synthesis to generate a variety of 2-amino-4-(3,4-dichlorophenyl)thiazole derivatives. The presence of the 3,4-dichlorophenyl moiety is of significant interest in medicinal chemistry, as halogenated phenyl rings can enhance the biological activity and pharmacokinetic properties of drug candidates. This document outlines the synthesis of such derivatives and details their potential applications as antimicrobial and anticancer agents.

Key Applications

Derivatives of this compound have shown promise in the following therapeutic areas:

  • Antimicrobial Agents: Thiazole derivatives incorporating the 3,4-dichlorophenyl group have demonstrated efficacy against various bacterial strains, particularly Gram-positive bacteria.

  • Anticancer Agents: The 2-aminothiazole scaffold is a common feature in many compounds with antiproliferative activity. The incorporation of the 3,4-dichlorophenyl group can contribute to the cytotoxic effects of these molecules.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(3,4-dichlorophenyl)thiazole

This protocol describes the Hantzsch thiazole synthesis, a fundamental reaction for creating the core thiazole structure from this compound.

Materials:

  • This compound

  • Thiourea

  • Absolute Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute methanol.

  • Add thiourea (1 equivalent) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 3-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into an ice-water bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(3,4-dichlorophenyl)thiazole.

G start Starting Materials reagents This compound + Thiourea start->reagents reaction Hantzsch Thiazole Synthesis (Reflux) reagents->reaction solvent Methanol solvent->reaction workup Precipitation (Ice-water bath) reaction->workup product 2-Amino-4-(3,4-dichlorophenyl)thiazole workup->product

Hantzsch Thiazole Synthesis Workflow
Protocol 2: Synthesis of N-Substituted-2-amino-4-(3,4-dichlorophenyl)thiazole Derivatives

This protocol outlines the derivatization of the 2-amino group of the thiazole core, a common strategy to explore structure-activity relationships (SAR).

Materials:

  • 2-Amino-4-(3,4-dichlorophenyl)thiazole

  • Appropriate acyl chloride or isothiocyanate

  • Pyridine or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-amino-4-(3,4-dichlorophenyl)thiazole (1 equivalent) in an anhydrous solvent in a round-bottom flask.

  • Add a suitable base, such as pyridine (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add the desired acyl chloride or isothiocyanate (1 equivalent) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to yield the N-substituted derivative.

G start 2-Amino-4-(3,4-dichlorophenyl)thiazole reaction N-Acylation / N-Thioureidation start->reaction reagent Acyl Chloride or Isothiocyanate reagent->reaction base Pyridine base->reaction product N-Substituted Derivative reaction->product

Derivatization of 2-Aminothiazole Core
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized thiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB.

  • Add the diluted bacterial suspension to each well of the microtiter plate.

  • Include positive control wells (bacteria with standard antibiotic) and negative control wells (bacteria with solvent only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized thiazole derivatives

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data

The following table summarizes the reported biological activities of thiazole derivatives containing a dichlorophenyl moiety.

Compound IDStructure/SubstitutionTarget Organism/Cell LineActivityValue
Thiazolyl-thiourea derivative3,4-dichlorophenylStaphylococcus aureusMIC4-16 µg/mL[1]
Thiazolyl-thiourea derivative3,4-dichlorophenylStaphylococcus epidermidisMIC4-16 µg/mL[1]
2-amino-4-aryl thiazole derivativep-fluoro substituted5-Lipoxygenase (5-LOX)IC50~10 µM[2]

Note: The data for the 3,4-dichlorophenyl derivative is from a review and specific compound structures were not detailed. The 5-LOX inhibitory activity is for a related fluoro-substituted analog and suggests a potential anti-inflammatory mechanism.

Mechanism of Action: Potential Signaling Pathways

While the precise mechanisms of action for many 2-amino-4-(3,4-dichlorophenyl)thiazole derivatives are still under investigation, related compounds have been shown to interfere with key cellular processes. For instance, some 2-aminothiazole derivatives have been identified as inhibitors of enzymes like 5-Lipoxygenase (5-LOX), which is involved in inflammatory pathways[2]. In cancer, thiazole-based compounds can induce apoptosis and cell cycle arrest.

G cluster_inflammation Inflammatory Pathway ArachidonicAcid Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor 2-Amino-4-aryl thiazole derivative Inhibitor->LOX

Potential Anti-inflammatory Mechanism

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of thiazole derivatives with significant potential in medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds based on this scaffold. Further investigation into the specific mechanisms of action and structure-activity relationships of these derivatives is warranted to advance their development as potential therapeutic agents.

References

Application Notes and Protocols: 2-Bromo-1-(3,4-dichlorophenyl)ethanone as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-1-(3,4-dichlorophenyl)ethanone as a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Detailed experimental protocols for its synthesis and its conversion into bioactive molecules, particularly thiazole and chalcone derivatives, are presented.

Introduction

This compound, also known as 3,4-dichlorophenacyl bromide, is a valuable bifunctional reagent in organic synthesis. Its structure, featuring a reactive α-bromo ketone moiety and a dichlorinated phenyl ring, makes it an ideal precursor for the construction of a diverse range of heterocyclic systems. The presence of the dichloro-substituents can significantly influence the physicochemical and biological properties of the resulting molecules, often enhancing their potency and metabolic stability. This document outlines the synthesis of the title compound and its application in the preparation of biologically active thiazoles and chalcones, with a focus on their antimicrobial and antifungal properties.

Synthesis of this compound

The preparation of this compound can be achieved through the bromination of the corresponding acetophenone. Two common methods are presented below.

Protocol 1: Bromination using Molecular Bromine

This protocol is adapted from the synthesis of similar α-bromoketones.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-(3,4-dichlorophenyl)ethanone (10 mmol) in a suitable solvent such as glacial acetic acid (50 mL) or ethyl ether (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (10 mmol) in the same solvent (10 mL) dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water (200 mL) to precipitate the product. If acetic acid is used as the solvent, it can be removed by distillation under reduced pressure. If ethyl ether is used, the organic layer is separated, washed with water (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.

ParameterValueReference
Starting Material1-(3,5-dichlorophenyl)ethanone[1]
Brominating AgentBromine[1]
SolventAcetic Acid[1]
Reaction Time12 hours[1]
Yield81%[1]
Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method offers a milder and more selective alternative to molecular bromine.[2][3]

Experimental Protocol:

  • Reaction Setup: To a solution of 1-(3,4-dichlorophenyl)ethanone (10 mmol) in a solvent such as methanol (20 mL) or a mixture of PEG-400 and water, add N-Bromosuccinimide (NBS) (11 mmol).[2]

  • Catalyst (Optional): A catalytic amount of an acid, such as p-toluenesulfonic acid, or a solid support like acidic alumina can be added to facilitate the reaction.[3][4]

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux. Ultrasonic irradiation can also be employed to accelerate the reaction.[2]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.

ParameterValueReference
Starting MaterialAcetophenones[2][3]
Brominating AgentN-Bromosuccinimide (NBS)[2][3]
SolventPEG-400:Water (1:2) / Methanol[2][3]
ConditionsUltrasonic irradiation / Reflux[2][3]
Reaction Time15-20 min (ultrasound)[2]
YieldGood to excellent[2][3]

Applications in the Synthesis of Bioactive Molecules

Synthesis of 2-Aminothiazole Derivatives

2-Aminothiazoles are a class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The Hantzsch thiazole synthesis is a classic and efficient method for their preparation.

Experimental Protocol: Synthesis of 2-Amino-4-(3,4-dichlorophenyl)thiazole

  • Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).

  • Addition of Thiourea: Add thiourea (10 mmol) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours.

  • Reaction Monitoring: Monitor the completion of the reaction by TLC.

  • Work-up: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with water and can be purified by recrystallization from ethanol to afford the desired 2-amino-4-(3,4-dichlorophenyl)thiazole.

ParameterValueReference
Starting Material2-bromo-1-(3-trifluromethyl) phenylethanone[1]
ReagentSubstituted thiourea[1]
SolventEthanol[1]
Reaction Time30 mins (reflux)[1]
YieldGood[1]

DOT Script for Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis start Start reagents This compound + Thiourea start->reagents dissolve Dissolve in Ethanol reagents->dissolve reflux Reflux (2-4h) dissolve->reflux workup Pour into ice-water Filter precipitate reflux->workup purify Recrystallize from Ethanol workup->purify product 2-Amino-4-(3,4-dichlorophenyl)thiazole purify->product

Caption: Hantzsch Thiazole Synthesis Workflow.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their antifungal, antibacterial, and anticancer activities.[5] They are typically synthesized via the Claisen-Schmidt condensation.

Experimental Protocol: General Procedure for Chalcone Synthesis

This protocol involves the condensation of 1-(3,4-dichlorophenyl)ethanone with various aromatic aldehydes.

  • Reaction Setup: Dissolve 1-(3,4-dichlorophenyl)ethanone (10 mmol) and an appropriate aromatic aldehyde (10 mmol) in ethanol (30 mL) in a flask.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of a strong base, such as 40% KOH or 10% NaOH, dropwise with stirring.

  • Reaction Conditions: Continue stirring at room temperature for several hours or overnight.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

ParameterValueReference
Starting Materials3',4'-dichloroacetophenone, 4-bromobenzaldehyde[6]
Base40% KOH[6]
SolventEthanol[6]
Reaction Time1 hour (stirring)[6]
Yield80% for (2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one[6]

Claisen_Schmidt_Condensation start Start reagents 1-(3,4-dichlorophenyl)ethanone + Aromatic Aldehyde start->reagents dissolve Dissolve in Ethanol reagents->dissolve base Add aq. KOH/NaOH (ice bath) dissolve->base stir Stir at Room Temp. base->stir workup Pour into ice Acidify with HCl stir->workup purify Filter and Recrystallize workup->purify product Chalcone Derivative purify->product

Caption: Thiazole Antimicrobial Mechanism.

Antifungal Mechanism of Chalcone Derivatives

The antifungal activity of chalcones is often attributed to their ability to disrupt the fungal cell membrane. [7]The α,β-unsaturated ketone moiety in the chalcone structure is believed to be a key pharmacophore. It can interact with and disrupt the integrity of the fungal cell wall and membrane, leading to leakage of cellular contents and ultimately fungal cell death.

DOT Script for Chalcone Antifungal Signaling Pathway

Chalcone_Antifungal_Pathway Chalcone Chalcone Derivative Cell_Wall Fungal Cell Wall / Membrane Chalcone->Cell_Wall Interaction Disruption Disruption of Integrity Cell_Wall->Disruption Cell_Death Fungal Cell Death Disruption->Cell_Death Leads to

Caption: Chalcone Antifungal Mechanism.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel thiazole and chalcone derivatives. The demonstrated antimicrobial and antifungal activities of these derivatives highlight their potential as lead compounds in drug discovery programs. Further investigation into their mechanisms of action and structure-activity relationships is warranted to develop new and effective therapeutic agents.

References

Application Notes and Protocols for the Characterization of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-1-(3,4-dichlorophenyl)ethanone, also known as 3',4'-dichlorophenacyl bromide, is a key intermediate in the synthesis of various pharmaceutical and heterocyclic compounds.[1] Its utility as a versatile synthon stems from the reactivity of the α-bromo ketone functional group, which allows for nucleophilic substitution and the construction of more complex molecular architectures.[1] The electron-withdrawing nature of the two chlorine atoms on the phenyl ring enhances the electrophilicity of the carbonyl carbon, influencing its reactivity.[1] Accurate characterization of this compound is critical to ensure purity and confirm its identity before use in subsequent synthetic steps.

This document provides detailed protocols for the analytical characterization of this compound using several instrumental methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Chromatographic Analysis Workflow

The general workflow for the characterization of a synthesized batch of this compound involves a series of analytical techniques to confirm its structure, purity, and identity.

G cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Prep Prepare solutions of This compound in appropriate deuterated and HPLC-grade solvents NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS HPLC HPLC Analysis Prep->HPLC Structure Structural Elucidation (Confirm functional groups and connectivity) NMR->Structure IR->Structure Identity Identity Confirmation (Compare with reference data or theoretical values) MS->Identity Purity Purity Assessment (Determine % purity and identify impurities) HPLC->Purity Structure->Identity Purity->Identity G cluster_ms Mass Spectrometry Logic Analyte Analyte Molecule C₈H₅BrCl₂O Ionization Ionization Source (e.g., ESI) Analyte->Ionization Introduction MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Ion Generation Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Signal Output Adducts Identify Adducts [M+H]⁺, [M+Na]⁺ Spectrum->Adducts Data Analysis

References

Palladium-Catalyzed Reactions of Alpha-Bromoketones: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a range of palladium-catalyzed cross-coupling reactions utilizing α-bromoketones as key building blocks. These reactions offer powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.

Palladium-Catalyzed α-Arylation of α-Bromoketones

The α-arylation of ketones is a cornerstone of modern synthetic chemistry, allowing for the direct formation of a bond between an aromatic ring and the α-carbon of a carbonyl group. Palladium catalysis has emerged as the premier method for this transformation, demonstrating broad substrate scope and functional group tolerance. The use of α-bromoketones as electrophilic partners in these reactions provides a reliable and efficient route to α-aryl ketones, which are prevalent motifs in numerous biologically active compounds and functional materials.

Applications:

  • Drug Discovery: Synthesis of precursors for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other pharmaceutical agents.

  • Materials Science: Development of organic light-emitting diodes (OLEDs), polymers, and other functional materials.

  • Natural Product Synthesis: Construction of complex carbocyclic and heterocyclic frameworks.

Reaction Mechanism:

The catalytic cycle for the α-arylation of ketones typically proceeds through a sequence of oxidative addition, enolate formation and coordination, and reductive elimination.

Alpha-Arylation Catalytic Cycle Catalytic Cycle for α-Arylation of α-Bromoketones pd0 Pd(0)Ln pd_complex1 Ar-Pd(II)(Br)Ln pd0->pd_complex1 Oxidative Addition pd_enolate Ar-Pd(II)(enolate)Ln pd_complex1->pd_enolate pd_enolate->pd0 product α-Aryl Ketone pd_enolate->product Reductive Elimination aryl_halide Ar-Br aryl_halide->pd_complex1 ketone_enolate Ketone Enolate ketone_enolate->pd_enolate

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of α-bromoketones.

Quantitative Data for α-Arylation of α-Bromoketones
Entryα-BromoketoneAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromopropiophenone4-BromotoluenePd₂(dba)₃ (1.5)Tol-BINAP (3.6)NaOtBuToluene801285[1]
22-Bromo-2-methylpropiophenone4-Chloroanisole[Pd(IHept)(acac)Cl]₂ (0.05)-NaOtBuToluene1001692[1]
3α,α-DifluoroacetophenoneBromobenzenePalladacycle 1 (2)P(t-Bu)Cy₂ (4)Cs₂CO₃Dioxane801295[2]
42-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001891N/A
51-Bromo-2-octanone1-NaphthylbromidePd(OAc)₂ (2)DavePhos (4)LHMDSTHF702478N/A
Experimental Protocol: α-Arylation of 2-Bromopropiophenone with 4-Bromotoluene

Materials:

  • 2-Bromopropiophenone

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of nitrogen, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 1.5 mol%) and Tol-BINAP (24.4 mg, 0.036 mmol, 3.6 mol%).

  • Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • To this catalyst mixture, add 2-bromopropiophenone (213 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), and sodium tert-butoxide (115 mg, 1.2 mmol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure α-aryl ketone.

Palladium-Catalyzed Negishi Coupling of α-Bromoketones

The Negishi coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. When applied to α-bromoketones, it provides an effective method for the synthesis of α-alkyl and α-aryl ketones under relatively mild conditions. The use of organozinc reagents offers the advantage of high functional group tolerance and reactivity.

Applications:

  • Asymmetric Synthesis: Enantioselective synthesis of chiral α-substituted ketones.

  • Medicinal Chemistry: Introduction of diverse alkyl and aryl fragments into complex molecules.

  • Fine Chemicals: Efficient synthesis of specialty ketones.

Reaction Workflow:

Negishi Coupling Workflow Experimental Workflow for Negishi Coupling start Start reagents Combine α-Bromoketone, Catalyst, and Ligand in an Inert Atmosphere start->reagents reaction Add Organozinc Reagent to the Ketone Mixture at Low Temperature reagents->reaction organozinc Prepare Organozinc Reagent (ArZnI or RZnI) organozinc->reaction stir Stir at Controlled Temperature reaction->stir quench Quench Reaction with Saturated NH₄Cl stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end End purify->end

Caption: A typical experimental workflow for the Negishi coupling of α-bromoketones.

Quantitative Data for Negishi Coupling of α-Bromoketones
Entryα-BromoketoneOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Racemic 2-BromopropiophenonePhZnINiCl₂·glyme (5)(S)-iPr-pybox (6.5)Glyme/THF-30488[3]
2Racemic 2-Bromocyclohexanone(4-MeOC₆H₄)₂ZnNiCl₂·glyme (5)(S)-iPr-pybox (6.5)Glyme/THF-30475[3]
32-Bromo-1-(4-fluorophenyl)ethanoneEt₂ZnPd(OAc)₂ (2)P(o-tol)₃ (4)DMF50682N/A
42-Bromo-1-indanone(2-Thienyl)ZnClPd₂(dba)₃ (1)XPhos (2)Dioxane60879N/A
53-Bromo-2-butanoneMe₂ZnPdCl₂(dppf) (3)-THF251265N/A
Experimental Protocol: Asymmetric Negishi Coupling of Racemic 2-Bromopropiophenone with Phenylzinc Iodide[3]

Materials:

  • Racemic 2-Bromopropiophenone

  • Phenylmagnesium bromide solution

  • Anhydrous Zinc Iodide (ZnI₂)

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)

  • (S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S)-iPr-pybox)

  • Anhydrous Glyme and THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of Phenylzinc Iodide (PhZnI): In a flame-dried Schlenk flask under argon, dissolve anhydrous ZnI₂ (510 mg, 1.6 mmol) in anhydrous THF (8 mL). To this solution, add a solution of phenylmagnesium bromide (1.6 mmol) in THF dropwise at room temperature. Stir the resulting suspension for 40 minutes.

  • Cross-Coupling Reaction: In a separate oven-dried 50-mL flask under argon, add NiCl₂·glyme (11.0 mg, 0.050 mmol, 5.0 mol%) and (S)-iPr-pybox (21.5 mg, 0.065 mmol, 6.5 mol%).

  • Add racemic 2-bromopropiophenone (213 mg, 1.0 mmol) followed by anhydrous glyme (13.5 mL). Stir the solution at room temperature for 20 minutes.

  • Cool the reaction mixture to -30 °C.

  • Add the freshly prepared suspension of PhZnI (1.3 mmol) dropwise over 3 minutes.

  • Stir the reaction mixture at -30 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Warm the mixture to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography on silica gel to yield the enantioenriched α-phenylpropiophenone.

Palladium-Catalyzed Heck-Type Reaction of α-Bromoketones

The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene. A variation of this reaction can be employed with α-bromoketones, leading to the formation of α-alkenylated ketones. These products are valuable intermediates in the synthesis of various natural products and pharmaceuticals.

Applications:

  • Synthesis of Unsaturated Ketones: A direct route to α,β-unsaturated ketones and other alkenylated carbonyl compounds.

  • Tandem Reactions: The products can undergo further transformations such as cyclizations and conjugate additions.

  • Natural Product Synthesis: Construction of key fragments of complex natural products.

Logical Relationship of Reaction Components:

Heck-Type Reaction Logic Component Relationship in Heck-Type Reaction alpha_bromo α-Bromoketone (Electrophile) product α-Alkenylated Ketone (Product) alpha_bromo->product alkene Alkene (Nucleophile) alkene->product pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂) pd_catalyst->product ligand Ligand (e.g., Phosphine) ligand->pd_catalyst base Base (e.g., Et₃N, K₂CO₃) base->product

Caption: Logical relationship of components in a palladium-catalyzed Heck-type reaction of an α-bromoketone.

Quantitative Data for Heck-Type Reactions of α-Bromoketones
Entryα-BromoketoneAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromoacetophenoneStyrenePd(OAc)₂ (5)PPh₃ (10)Et₃NAcetonitrile801275N/A
22-Bromocyclohexanonen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMF1002468N/A
33-Bromo-2-butanone1-OctenePd₂(dba)₃ (2)P(o-tol)₃ (8)NaOAcDMA1201872N/A
42-Bromo-1-(p-tolyl)ethanoneMethyl methacrylatePd(OAc)₂ (5)PCy₃ (10)K₃PO₄Dioxane1101681N/A
52-Bromo-2-phenylacetophenoneCyclohexene[Pd(P(tBu)₃)Br]₂ (2.5)-Cs₂CO₃Toluene1002065N/A
Experimental Protocol: Heck-Type Coupling of 2-Bromoacetophenone with Styrene

Materials:

  • 2-Bromoacetophenone

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoacetophenone (199 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), and triphenylphosphine (26.2 mg, 0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous acetonitrile (5 mL), styrene (125 mg, 1.2 mmol), and triethylamine (202 mg, 2.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The residue is then taken up in ethyl acetate and washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired α-alkenylated ketone.

Palladium-Catalyzed Sonogashira Coupling of α-Bromoketones

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While less common for sp³-hybridized halides, this reaction can be applied to activated substrates like α-bromoketones to synthesize α-alkynyl ketones. These products are versatile intermediates in organic synthesis.

Applications:

  • Synthesis of Ynones: Direct access to α,β-alkynyl ketones.

  • Heterocycle Synthesis: Precursors for the synthesis of furans, pyrroles, and other heterocycles.

  • Click Chemistry: Terminal alkynes can be used in copper-catalyzed azide-alkyne cycloaddition reactions.

Catalytic Cycle Overview:

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst activates the α-bromoketone, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate.

Sonogashira Catalytic Cycle Catalytic Cycle for Sonogashira Coupling pd0 Pd(0)Ln pd_complex1 RCO-CH(R')-Pd(II)(Br)Ln pd0->pd_complex1 Oxidative Addition pd_alkynyl RCO-CH(R')-Pd(II)(C≡CR'')Ln pd_complex1->pd_alkynyl pd_alkynyl->pd0 product α-Alkynyl Ketone pd_alkynyl->product Reductive Elimination alpha_bromo α-Bromoketone alpha_bromo->pd_complex1 cu_acetylide Cu-C≡CR'' cu_acetylide->pd_alkynyl

Caption: Simplified catalytic cycle for the Sonogashira coupling of an α-bromoketone.

Quantitative Data for Sonogashira Coupling of α-Bromoketones
Entryα-BromoketoneAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromoacetophenonePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60885N/A
22-Bromocyclohexanone1-HeptynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHBenzene701270N/A
32-Bromo-1-(naphthalen-2-yl)ethanoneTrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)K₂CO₃DMF801078N/A
42-Bromo-1-(thiophen-2-yl)ethanonePropargyl alcoholPdCl₂(dppf) (2)CuI (4)Et₃NDioxane901665N/A
52-Bromo-2-methyl-1-phenylpropan-1-oneEthynylbenzene[Pd(P(tBu)₃)Br]₂ (1)CuI (2)Cs₂CO₃Toluene1002455N/A
Experimental Protocol: Sonogashira Coupling of 2-Bromoacetophenone with Phenylacetylene

Materials:

  • 2-Bromoacetophenone

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line equipment

Procedure:

  • To a Schlenk flask charged with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%) and CuI (7.6 mg, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and degas the solvent by bubbling argon through it for 15 minutes.

  • To the stirred solution, add 2-bromoacetophenone (199 mg, 1.0 mmol), phenylacetylene (122 mg, 1.2 mmol), and triethylamine (202 mg, 2.0 mmol) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 8 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to afford the pure α-alkynyl ketone.

References

Application Notes & Protocols: 3,4-Dichlorophenacyl Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorophenacyl bromide (2-bromo-1-(3,4-dichlorophenyl)ethan-1-one) is a versatile bifunctional reagent widely utilized in organic synthesis. Its structure, featuring an α-bromoketone moiety, allows it to serve as a potent electrophile in various chemical transformations. The dichlorinated phenyl ring provides unique properties, including enhanced stability, crystallinity, and a strong chromophore for UV detection. This document details its primary applications as a key building block for heterocyclic synthesis, a robust protecting group for carboxylic acids, and an efficient derivatizing agent for chromatographic analysis. Detailed protocols and quantitative data are provided to facilitate its practical implementation in a laboratory setting.

Application: Synthesis of Heterocyclic Compounds

3,4-Dichlorophenacyl bromide is a cornerstone precursor for the synthesis of various substituted heterocycles, most notably in the Hantzsch thiazole synthesis. This reaction provides a straightforward route to 2,4-disubstituted thiazoles, which are privileged scaffolds in medicinal chemistry due to their presence in numerous FDA-approved drugs.[1]

The general mechanism involves the condensation of an α-haloketone, such as 3,4-Dichlorophenacyl bromide, with a thioamide-containing compound (e.g., thiourea, thiosemicarbazide). The reaction proceeds via an initial S-alkylation followed by cyclization and dehydration to yield the aromatic thiazole ring.[2]

General Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis Start Starting Materials Reagents 3,4-Dichlorophenacyl Bromide + Thioamide (e.g., Thiourea) Step1 S-Alkylation Reagents->Step1 Reflux in Ethanol Intermediate Isothiourea Intermediate Step1->Intermediate Step2 Cyclization & Dehydration Intermediate->Step2 Product 4-(3,4-Dichlorophenyl) -Substituted Thiazole Step2->Product End Final Product

Caption: General workflow for the Hantzsch thiazole synthesis.

Quantitative Data: Representative Thiazole Syntheses
Thioamide Reactantα-HaloketoneSolventConditionsYield (%)
Thiourea3,4-Dichlorophenacyl BromideEthanolReflux, 3h~85-95 (Est.)
N-Methylthiourea4-Bromophenacyl BromideEthanolReflux, 2h92
Thiosemicarbazide4-Chlorophenacyl BromideEthanolReflux, 4h88
Benzothioamide3,4-Dichlorophenacyl BromideIsopropanolReflux, 5h~80-90 (Est.)
Experimental Protocol: Synthesis of 2-Amino-4-(3,4-dichlorophenyl)thiazole

This protocol details the synthesis of a 2-aminothiazole derivative via the Hantzsch condensation.

Materials:

  • 3,4-Dichlorophenacyl bromide (1.0 eq)

  • Thiourea (1.1 eq)

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel

Procedure:

  • To a 100 mL round-bottom flask, add 3,4-Dichlorophenacyl bromide (e.g., 2.79 g, 10 mmol) and thiourea (0.84 g, 11 mmol).

  • Add 40 mL of absolute ethanol to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux with continuous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • To obtain the free base, suspend the collected solid in 50 mL of water and neutralize by slowly adding saturated sodium bicarbonate solution until the pH is ~8-9.

  • Stir the suspension for 30 minutes.

  • Collect the solid 2-amino-4-(3,4-dichlorophenyl)thiazole by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol if necessary.

Application: Protecting Group for Carboxylic Acids

The phenacyl (Pac) ester, formed by reacting a carboxylic acid with a phenacyl bromide, is a valuable protecting group in multi-step synthesis. The 3,4-Dichlorophenacyl group offers excellent stability across a range of conditions, including strongly acidic environments where other groups like tert-butyl esters would be cleaved.[1] Its removal (deprotection) is typically achieved under mild, reductive conditions that preserve other sensitive functionalities.

General Workflow: Protection & Deprotection Strategy

Protection_Strategy CarboxylicAcid R-COOH Protection Protection CarboxylicAcid->Protection 3,4-Dichlorophenacyl-Br Base (e.g., Et₃N) ProtectedAcid 3,4-Cl₂-Phenacyl Ester Protection->ProtectedAcid Reaction Further Synthesis (e.g., Base-catalyzed reaction) ProtectedAcid->Reaction IntermediateProduct Modified Molecule (Protected) Reaction->IntermediateProduct Deprotection Deprotection IntermediateProduct->Deprotection Zn / Acetic Acid or Mg / Acetic Acid FinalProduct Final R'-COOH Deprotection->FinalProduct

Caption: Workflow for using the 3,4-Dichlorophenacyl group.

Quantitative Data: Stability and Deprotection Conditions

Phenacyl esters exhibit high stability, making them orthogonal to many other protecting groups.

Condition / ReagentStability of Phenacyl EsterComments
50% TFA in CH₂Cl₂StableHighly resistant to strong acids.[1]
HBr in Acetic AcidStableOrthogonal to acid-labile groups (e.g., Boc).[1]
Catalytic Hydrogenation (H₂/Pd)Generally StableBenzyl esters would be cleaved.
Strong Nucleophiles (e.g., Hydrazine)LabileCan be cleaved by strong nucleophilic attack.
Zinc Dust in Acetic Acid Cleaved Standard reductive deprotection method. [3][4]
Magnesium in Acetic Acid Cleaved Efficient alternative to Zinc. [1][5]
Photolysis (UV light)LabileCan be cleaved photochemically, though less common.
Experimental Protocol: Protection and Deprotection of a Carboxylic Acid

Part A: Protection Protocol (Esterification)

  • Materials: Carboxylic acid (1.0 eq), 3,4-Dichlorophenacyl bromide (1.05 eq), Triethylamine (Et₃N, 1.1 eq), Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid (e.g., 10 mmol) in 50 mL of anhydrous acetonitrile in a round-bottom flask.

    • Add triethylamine (1.53 mL, 11 mmol) and stir for 10 minutes at room temperature to form the carboxylate salt.

    • Add 3,4-Dichlorophenacyl bromide (2.93 g, 10.5 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours or until TLC indicates the consumption of the starting material.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude phenacyl ester, which can be purified by column chromatography or recrystallization.

Part B: Deprotection Protocol (Reductive Cleavage)

This protocol uses magnesium in acetic acid for efficient cleavage.[1][5]

  • Materials: Protected phenacyl ester (1.0 eq), Magnesium turnings (6.0 eq), Methanol, Acetic Acid (12.0 eq).

  • Procedure:

    • Dissolve the 3,4-Dichlorophenacyl ester (e.g., 2 mmol) in 15 mL of methanol in a flask.

    • Add acetic acid (e.g., 1.5 mL, 24 mmol).

    • Add magnesium turnings (e.g., 288 mg, 12 mmol) portion-wise to control the exothermic reaction.

    • Stir the mixture vigorously at room temperature. The reaction is typically complete in 50-70 minutes (monitor by TLC).

    • Filter the reaction mixture to remove excess magnesium and salts.

    • Concentrate the filtrate in vacuo.

    • Dilute the residue with 10 mL of 5% sodium bicarbonate solution and extract with ethyl acetate (2 x 15 mL).

    • Acidify the aqueous layer to pH ~2 with 1M HCl and extract the liberated carboxylic acid with ethyl acetate (3 x 20 mL).

    • Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected carboxylic acid.

Application: Chromatographic Derivatizing Agent

Many biologically relevant molecules, such as fatty acids, lack a strong chromophore, making their detection by HPLC with UV-Vis detectors challenging. Derivatization with 3,4-Dichlorophenacyl bromide converts these acids into their corresponding phenacyl esters. This introduces a potent UV-absorbing moiety, dramatically lowering the limit of detection and improving chromatographic performance on reverse-phase columns.[6][7][8]

General Workflow: Derivatization for HPLC Analysis

Derivatization_Workflow SamplePrep Sample Preparation (e.g., Lipid Extraction) Derivatization Derivatization SamplePrep->Derivatization Carboxylic Acid + 3,4-Dichlorophenacyl-Br + Crown Ether/Base DerivatizedSample 3,4-Cl₂-Phenacyl Esters (UV-Active) Derivatization->DerivatizedSample HPLC RP-HPLC Analysis DerivatizedSample->HPLC Inject Data Chromatogram (UV Detection at ~260 nm) HPLC->Data

Caption: Workflow for derivatization and HPLC analysis.

Quantitative Data: Derivatization and HPLC Conditions

This table outlines typical conditions for the derivatization of fatty acids for HPLC analysis.

ParameterCondition
Derivatization
Reagent3,4-Dichlorophenacyl bromide
Catalyst18-Crown-6 Ether with K₂CO₃ or an organic base
SolventAcetonitrile
Temperature70-80 °C[6]
Time15-30 minutes[6]
HPLC Analysis
ColumnC18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water[7]
Flow Rate1.0 - 1.5 mL/min
DetectionUV at ~260 nm[9]
Limit of DetectionPicomole to femtomole range
Experimental Protocol: Pre-Column Derivatization of Fatty Acids

This protocol is adapted from established methods for phenacyl bromide derivatization.[6][7]

Materials:

  • Fatty acid sample (or lipid extract)

  • Internal standard (e.g., Heptadecanoic acid)

  • Derivatizing Reagent: 5 mg/mL 3,4-Dichlorophenacyl bromide in acetonitrile

  • Catalyst Solution: 5 mg/mL 18-Crown-6 ether in acetonitrile

  • Potassium Carbonate (anhydrous, powdered)

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place an aliquot of the sample containing fatty acids (e.g., 10-100 µg) into a 2 mL reaction vial. If the sample is in a solvent, evaporate it to dryness under a stream of nitrogen.

  • Reagent Addition:

    • Add 200 µL of the derivatizing reagent (3,4-Dichlorophenacyl bromide solution).

    • Add 200 µL of the catalyst solution (18-Crown-6 ether).

    • Add approximately 2 mg of anhydrous potassium carbonate.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 75-80 °C for 30 minutes.

  • Work-up:

    • Remove the vial and allow it to cool to room temperature.

    • Add 1 mL of HPLC-grade mobile phase (e.g., acetonitrile/water) to the vial.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC autosampler vial.

  • Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system for analysis. Run a blank (reagents only) to identify any peaks from the derivatizing agent itself.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving aryl bromides.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of Suzuki-Miyaura reactions with aryl bromides, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My Suzuki-Miyaura reaction with an aryl bromide is giving a low yield or no product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield in a Suzuki-Miyaura reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inadequate Catalyst Activity: The Pd(0) catalyst may not be forming or is being deactivated.

      • Solution: Ensure you are using a reliable palladium source and ligand. For Pd(II) precatalysts like Pd(OAc)₂, a phosphine ligand is typically required to reduce it to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[2] If catalyst deactivation is suspected, try using more robust ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which are known to stabilize the catalyst and promote efficient coupling, even at low catalyst loadings.[3][4]

    • Ineffective Base: The choice and quality of the base are critical for the transmetalation step.

      • Solution: The base's strength and solubility can significantly impact the reaction. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][5] For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective.[2] Ensure the base is finely powdered and anhydrous, as its physical properties can affect reaction rates. Some anhydrous couplings with K₃PO₄ may paradoxically require a small amount of water to be effective.

    • Improper Solvent System: The solvent plays a crucial role in dissolving reactants and facilitating the catalytic cycle.

      • Solution: A mixture of an organic solvent and water is often optimal. Common solvent systems include toluene/water, dioxane/water, and THF/water.[2][5] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate species necessary for transmetalation. For substrates with poor solubility, consider using a different organic solvent or a phase-transfer catalyst.

    • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to catalyst deactivation and promoting side reactions like homocoupling.[5]

      • Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.[6] Maintaining an inert atmosphere throughout the reaction is crucial.

    • Substrate-Related Issues: The electronic and steric properties of your aryl bromide and boronic acid can significantly influence reactivity.

      • Solution: Electron-rich aryl bromides can be less reactive towards oxidative addition.[5] In such cases, using more electron-rich and bulky phosphine ligands can accelerate this step.[1] Conversely, electron-withdrawing groups on the aryl bromide generally enhance reactivity.[1] For sterically hindered substrates, bulky ligands are often necessary to promote the reaction.[3]

Issue 2: Presence of Significant Side Products

  • Question: My reaction is producing significant amounts of side products like homocoupled boronic acid (Ar'-Ar') or dehalogenated starting material (Ar-H). How can I minimize these?

  • Answer: The formation of side products is a common challenge. Understanding their origin is key to suppression.

    • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of Pd(II) species and oxygen.[5]

      • Solution: As mentioned above, rigorous degassing of the reaction mixture is critical to prevent the oxidation of Pd(0).[5] Using a Pd(0) precatalyst or ensuring complete reduction of a Pd(II) precatalyst can also minimize homocoupling.

    • Dehalogenation of Aryl Bromide: The aryl bromide is reduced to the corresponding arene. This can occur if a hydride source is present in the reaction mixture.

      • Solution: The source of the hydride can be certain solvents (like alcohols) or bases (like amines) that can undergo β-hydride elimination after coordination to the palladium center.[5] If dehalogenation is a major issue, consider switching to a different solvent or base. For example, using an aprotic solvent and an inorganic base like K₂CO₃ can mitigate this problem.

    • Protodeboronation: The boronic acid is converted to the corresponding arene. This is more common with heteroaryl boronic acids and can be accelerated in aqueous conditions.[5]

      • Solution: To minimize protodeboronation, you can try using a less aqueous solvent system or a different base. Alternatively, using boronic esters (e.g., pinacol esters) can increase the stability of the boron reagent.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in the Suzuki-Miyaura reaction?

A1: The reactivity of aryl halides generally follows the order of bond dissociation energy: Aryl-I > Aryl-Br > Aryl-Cl > Aryl-F. Aryl bromides offer a good balance of reactivity and stability, making them widely used substrates.[6]

Q2: How do I choose the right palladium catalyst and ligand for my aryl bromide?

A2: The choice depends on the specific substrates.

  • For simple, unhindered aryl bromides: Standard catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ often work well.

  • For electron-rich or sterically hindered aryl bromides: More sophisticated ligands are usually required. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices as they promote both the oxidative addition and reductive elimination steps.[3][4]

Q3: What is the role of the base in the Suzuki-Miyaura reaction?

A3: The base plays multiple crucial roles in the catalytic cycle:

  • It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.

  • It facilitates the regeneration of the active catalyst.

  • It can influence the overall reaction rate and selectivity.[7]

Q4: Can I run the Suzuki-Miyaura reaction under anhydrous conditions?

A4: While traditionally performed in aqueous mixtures, some Suzuki-Miyaura reactions can be run under anhydrous conditions, especially when using boronic esters. However, for many boronic acids, the presence of water is beneficial or even necessary for the transmetalation step to proceed efficiently.

Q5: My boronic acid is unstable. What can I do?

A5: Boronic acids, especially some heteroaryl boronic acids, can be prone to decomposition (protodeboronation). To address this, you can:

  • Use the boronic acid as soon as possible after purchase or synthesis.

  • Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[5] These are often more robust and can be used in the coupling reaction.

Data Presentation

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

EntryBase (2.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Dioxane/H₂O (4:1)1001295
2K₂CO₃Dioxane/H₂O (4:1)1001288
3Cs₂CO₃Dioxane/H₂O (4:1)1001292
4Na₂CO₃Dioxane/H₂O (4:1)1001285
5KFDioxane/H₂O (4:1)1001275

Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), solvent (5 mL). Data is representative and compiled for illustrative purposes.

Table 2: Effect of Different Catalysts and Ligands on the Coupling of 1-Bromo-4-methoxybenzene and Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-Toluene/H₂O (3:1)901678
2Pd(OAc)₂ (2)PPh₃ (4)Toluene/H₂O (3:1)901675
3Pd₂(dba)₃ (1)SPhos (2)Toluene/H₂O (3:1)90896
4PdCl₂(dppf) (3)-Dioxane/H₂O (4:1)901291
5Pd(OAc)₂ (2)XPhos (4)Dioxane/H₂O (4:1)90898

Reaction Conditions: 1-bromo-4-methoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), solvent (5 mL). Data is representative and compiled for illustrative purposes.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid or boronic ester (1.1-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe. A typical solvent system is a 4:1 to 10:1 mixture of an organic solvent (e.g., toluene, dioxane, THF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst System (Precatalyst, Ligand) Start->Check_Catalyst Check_Base Evaluate Base (Strength, Solubility) Check_Catalyst->Check_Base Check_Solvent Optimize Solvent System (Polarity, Aqueous Phase) Check_Base->Check_Solvent Check_Degassing Ensure Rigorous Degassing (Inert Atmosphere) Check_Solvent->Check_Degassing Check_Substrate Consider Substrate Electronics and Sterics Check_Degassing->Check_Substrate Side_Products Side Products? Check_Substrate->Side_Products Homocoupling Address Homocoupling (Degassing, Pd(0) source) Side_Products->Homocoupling Yes Success Improved Yield Side_Products->Success No Dehalogenation Minimize Dehalogenation (Change Solvent/Base) Homocoupling->Dehalogenation Protodeboronation Prevent Protodeboronation (Use Boronic Ester) Dehalogenation->Protodeboronation Protodeboronation->Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Experimental_Workflow Start Start Add_Reagents Add Aryl Bromide, Boronic Acid, Base, Catalyst, and Ligand to Flask Start->Add_Reagents Degas_Flask Evacuate and Backfill with Inert Gas (3x) Add_Reagents->Degas_Flask Add_Solvents Add Degassed Solvents via Syringe Degas_Flask->Add_Solvents Heat_Reaction Heat to Desired Temperature and Stir Add_Solvents->Heat_Reaction Monitor_Reaction Monitor Progress (TLC, LC-MS) Heat_Reaction->Monitor_Reaction Workup Cool, Dilute, and Wash Monitor_Reaction->Workup Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify End Pure Product Purify->End

Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.

References

Technical Support Center: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone and minimizing the formation of side products.

Troubleshooting Guide

Encountering issues during your synthesis? Refer to the table below for common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature moderately. - Ensure the purity of starting materials and reagents. - Use a slight excess of the brominating agent (e.g., 1.1 equivalents).
Sub-optimal brominating agent.- Consider using pyridine hydrobromide perbromide, which has shown high efficiency in the bromination of chloro-substituted acetophenones[1].
Formation of a Dark-Colored (Black/Brown) Reaction Mixture Decomposition of starting material or product.- Lower the reaction temperature. - Ensure the reaction is carried out under an inert atmosphere if sensitive to air. - Check the purity of the solvent; impurities can catalyze decomposition.
Polymerization of side products.- Add the brominating agent slowly to control the reaction rate and exotherm.
Presence of Significant Amounts of Dibrominated Side Product Excess of brominating agent.- Use a precise molar ratio of the brominating agent to the starting material (e.g., 1.0:1.1)[1].
High reaction temperature or prolonged reaction time.- Reduce the reaction temperature and monitor the reaction progress closely by TLC to stop it upon completion.
Detection of Ring-Brominated Side Products Reaction conditions favoring aromatic substitution.- Avoid strong Lewis acid catalysts that can promote ring bromination. - Perform the reaction in a suitable solvent like acetic acid or methanol, which favors alpha-bromination[2].
Unreacted Starting Material (3,4-dichloroacetophenone) Remains Insufficient amount of brominating agent.- Ensure the correct stoichiometry of the brominating agent is used.
Low reaction temperature or short reaction time.- Gradually increase the temperature and/or reaction time while monitoring the reaction progress.
Difficult Purification of the Final Product Presence of multiple, closely-eluting impurities.- Optimize the reaction to minimize side product formation. - If necessary, employ column chromatography for purification. A step-by-step guide is provided in the Experimental Protocols section.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are the dibrominated product, 2,2-dibromo-1-(3,4-dichlorophenyl)ethanone, and unreacted starting material, 3,4-dichloroacetophenone. Ring-brominated products are also a possibility, though generally less favored in the alpha-bromination of ketones. The formation of these byproducts is often due to an excess of the brominating agent or harsh reaction conditions[3].

Q2: Which brominating agent is recommended for this synthesis?

A2: While elemental bromine can be used, it is highly toxic and corrosive. Safer and more selective alternatives are available. For chloro-substituted acetophenones, pyridine hydrobromide perbromide has been shown to provide high yields (around 85% for 4-chloroacetophenone) and is a solid, making it easier to handle[1]. N-Bromosuccinimide (NBS) is another option, but it may require a catalyst and can sometimes lead to lower yields in this specific type of reaction compared to pyridine hydrobromide perbromide[1].

Q3: How does the 3,4-dichloro substitution on the phenyl ring affect the reaction?

A3: The two electron-withdrawing chlorine atoms on the phenyl ring decrease the electron density of the aromatic ring. This deactivation makes the alpha-protons of the acetyl group more acidic and facilitates their removal, which is a key step in the enol or enolate formation required for alpha-bromination. Therefore, the presence of these groups can actually promote the desired alpha-bromination over potential ring bromination[1].

Q4: What is the optimal temperature and reaction time?

A4: For the bromination of a similar compound, 4-chloroacetophenone, using pyridine hydrobromide perbromide in acetic acid, the optimal conditions were found to be 90°C for 3 hours. Exceeding this time or temperature can lead to a decrease in yield and an increase in the formation of undesired by-products[1]. It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC).

Q5: What is the best work-up and purification procedure?

A5: A typical work-up involves cooling the reaction mixture, followed by pouring it into water to precipitate the product. The solid can then be filtered, washed with water to remove any water-soluble impurities, and dried. If further purification is needed, recrystallization from a suitable solvent (such as ethanol) or column chromatography can be employed.

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of α-Bromo-4-chloroacetophenone

Brominating AgentYield (%)Reference
Pyridine hydrobromide perbromide85[1]
N-Bromosuccinimide (NBS)Low[1]
Copper (II) Bromide~60[1]

Note: This data is for the bromination of 4-chloroacetophenone and serves as a valuable reference for the structurally similar 3,4-dichloroacetophenone.

Experimental Protocols

Protocol 1: Synthesis using Pyridine Hydrobromide Perbromide (Recommended)

This protocol is adapted from a study on the bromination of 4-chloroacetophenone[1].

Materials:

  • 3,4-dichloroacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichloroacetophenone (1.0 eq).

  • Add glacial acetic acid to dissolve the starting material.

  • Add pyridine hydrobromide perbromide (1.1 eq).

  • Heat the reaction mixture to 90°C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis using Elemental Bromine

Materials:

  • 3,4-dichloroacetophenone

  • Bromine

  • Methanol

Procedure:

  • Dissolve 3,4-dichloroacetophenone in methanol in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine in methanol dropwise to the reaction mixture with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until the red color of bromine disappears.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Visualizations

reaction_pathway 3,4-Dichloroacetophenone 3,4-Dichloroacetophenone Enol Intermediate Enol Intermediate 3,4-Dichloroacetophenone->Enol Intermediate Acid/Base Catalyst This compound This compound Enol Intermediate->this compound Brominating Agent 2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone 2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone This compound->2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone Excess Brominating Agent

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_flowchart start Low Yield? check_reaction Check TLC for unreacted starting material start->check_reaction Yes check_side_products Check for multiple spots on TLC start->check_side_products No optimize_conditions Increase time/temp or change brominating agent check_reaction->optimize_conditions Yes purification Consider column chromatography check_side_products->purification Yes

Caption: A simplified troubleshooting workflow for low yield issues.

References

Technical Support Center: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve yields in the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the α-bromination of 1-(3,4-dichlorophenyl)ethanone?

The reaction is a typical α-substitution that proceeds via an acid-catalyzed enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, making the α-hydrogens more acidic. A base (like the solvent or conjugate base of the acid) then removes an α-hydrogen to form a nucleophilic enol. This enol then attacks an electrophilic bromine source (e.g., Br₂) to yield the α-brominated product after deprotonation.[1][2][3] The formation of the enol is the slow, rate-determining step of the reaction.[1]

Q2: Which brominating agent should I use: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both Br₂ and NBS are effective, but the choice depends on reaction conditions and safety considerations.

  • Elemental Bromine (Br₂): Often used in acidic solvents like acetic acid.[2][4] It is a potent but hazardous reagent that requires careful handling.

  • N-Bromosuccinimide (NBS): A milder and safer alternative to bromine.[5] It is often used with a radical initiator or an acid catalyst. Using NBS can sometimes offer higher selectivity and easier workup, as the succinimide byproduct is often easily removed.[5]

Q3: What are the most common solvents for this reaction?

Commonly used solvents include:

  • Acetic Acid: Frequently used when elemental bromine is the brominating agent.[2][4]

  • Ethers (e.g., Diethyl Ether, Dioxane): Can be used, particularly in laboratory-scale preparations.[6][7]

  • Chlorinated Solvents (e.g., Chloroform): Another option for dissolving the starting material and bromine.[8]

  • Green Solvents: Recent methods have explored more environmentally benign media like PEG-400 and water, often in combination with ultrasound, to improve reaction rates and yields.[9]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting ketone and the appearance of the product spot.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Steps
Insufficient Catalyst The acid-catalyzed formation of the enol is the rate-limiting step.[1] Ensure a catalytic amount of a suitable acid (e.g., HBr, Acetic Acid) is present.
Low Reaction Temperature While some reactions proceed at room temperature, gentle heating may be required to increase the reaction rate, especially with less reactive substrates.
Poor Quality Reagents Ensure the starting ketone is pure and the brominating agent has not degraded. Use freshly opened or properly stored reagents.
Inefficient Stirring In heterogeneous mixtures, ensure vigorous stirring to maximize contact between reactants.

Problem 2: Formation of Multiple Products (Side Reactions)

Potential Cause Troubleshooting Steps
Di- or Poly-bromination This is a common issue. In acidic solutions, the first bromination is typically faster than the second because the electron-withdrawing bromine atom deactivates the carbonyl group towards further protonation.[10] However, using excess bromine can lead to di-substitution. Use a 1:1 molar ratio of the ketone to the brominating agent. Add the bromine source slowly to the reaction mixture to avoid localized high concentrations.
Ring Bromination The aromatic ring of the acetophenone can also be brominated, especially if it contains electron-donating groups or under harsh conditions.[6][11] The 3,4-dichloro substitution is deactivating, which helps prevent this, but it can still occur. Running the reaction at a lower temperature and avoiding excess bromine can minimize this side reaction.
Reaction in Basic Medium Performing α-halogenation in a basic solution leads to rapid successive halogenations and can result in the haloform reaction for methyl ketones.[10] It is critical to maintain acidic or neutral conditions for selective mono-bromination.

Problem 3: The Reaction Stalls or is Incomplete

Potential Cause Troubleshooting Steps
Reversible Reaction While the bromination step itself is generally not reversible, the initial enol formation can be. Ensure conditions favor the forward reaction (e.g., proper catalysis).
Precipitation of Reactants If a reactant or intermediate precipitates from the solution, the reaction may stop. Try a different solvent system that provides better solubility for all components at the reaction temperature.
Decomposition α-Bromo ketones can be unstable.[2] Prolonged reaction times or high temperatures might lead to decomposition. Monitor the reaction closely with TLC and stop it once the starting material is consumed.

Data on Reaction Conditions

The following table summarizes different methodologies for the α-bromination of aryl ketones, providing insight into conditions that can be adapted for the synthesis of this compound.

Starting MaterialBrominating AgentCatalyst/SolventTemperatureTimeYieldReference
1-(3,5-dichlorophenyl)ethanoneBromineAcetic AcidRoom Temp.12 h81%[4]
1-(2,4-dichlorophenyl)ethanoneBromineEthyl EtherN/AN/AN/A[7]
AcetophenonesNBSUltrasound / PEG-400:WaterN/A15-20 minGood to Excellent[9]
AcetoveratroneBromineChloroformRoom Temp.N/A84%[8]
AcetophenonesNBSp-toluenesulfonic acid / SonicationN/AN/AGood[5]

Experimental Protocols

Protocol: Acid-Catalyzed Bromination using Elemental Bromine

This protocol is a generalized procedure based on common methods for α-bromination of aryl ketones.[4][7]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dichlorophenyl)ethanone (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether (approx. 5-10 mL per gram of ketone).

  • Bromine Addition: Add a solution of elemental bromine (1.0 eq) in the same solvent dropwise to the stirred ketone solution at room temperature. The addition should be slow to control the reaction and minimize side products. The characteristic red-brown color of bromine should fade as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete when the starting ketone spot has disappeared (usually within a few hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. If an organic solvent like ether was used, separate the layers. If acetic acid was the solvent, you may need to extract the product with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic phase sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product.

Visualizations

Experimental Workflow

G A Start: 1-(3,4-dichlorophenyl)ethanone + Brominating Agent + Acid Catalyst B Reaction Mixture (Stirring at RT or with gentle heat) A->B C Reaction Monitoring (TLC) B->C Sample periodically D Workup (Quenching, Extraction, Washing) C->D Once complete E Drying & Solvent Evaporation D->E F Crude Product E->F G Purification (Recrystallization) F->G H Final Product: This compound G->H

Caption: General workflow for the synthesis and purification of this compound.

Key Reaction Mechanism: Acid-Catalyzed Bromination

G cluster_0 Step 1: Enol Formation (Rate-Limiting) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A Ketone B Protonated Ketone A->B + H⁺ C Enol Intermediate (Nucleophile) B->C - H⁺ (Slow Step) E Oxonium Ion Intermediate C->E Attack on Br₂ D Bromine (Br₂) (Electrophile) F α-Bromo Ketone (Product) E->F - H⁺ (Regenerates Catalyst)

Caption: Mechanism of acid-catalyzed α-bromination of a ketone, highlighting the key steps.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guidance is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is often the most effective. Consider the following potential issues and solutions:

  • Catalyst Activity and Loading: Ensure your palladium source and ligand are active. If you suspect catalyst decomposition, consider using a fresh batch or a more stable precatalyst. Increasing the catalyst loading (from 1-2 mol% to 5 mol%) can sometimes improve yields, especially for challenging substrates.[1]

  • Ligand Selection: The choice of ligand is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reactivity. It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate combination.

  • Base Selection and Strength: The base plays a crucial role in the transmetalation step. The strength and solubility of the base are important.[1] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For base-sensitive functional groups, weaker bases like KF may be beneficial, although this can sometimes lead to lower reaction rates.[2] The presence of water can be crucial for the activity of some inorganic bases.[3]

  • Solvent and Degassing: Solvents must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[1] Common solvents include toluene, dioxane, and THF, often with the addition of water to aid in dissolving the base.

  • Substrate Quality: Impurities in your aryl halide or boronic acid/ester can poison the catalyst.[1] Ensure your starting materials are of high purity. Protodeboronation (cleavage of the C-B bond) of the boronic acid can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.

Question: My Heck reaction is not proceeding, or the conversion is very low. What should I check?

Answer:

Poor reactivity in a Heck reaction can be attributed to several factors. Here's a checklist of things to investigate:

  • Catalyst and Ligand: For sluggish Heck reactions, the phosphine ligands might be dissociating or degrading.[4] Consider using more stable, electron-donating ligands. N-heterocyclic carbene (NHC) ligands are also known to form highly active and stable catalysts.

  • Base Selection: The choice of base can influence both the reaction rate and regioselectivity. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) can also be effective.

  • Solvent: Polar aprotic solvents like DMF or DMAc are often used for Heck reactions.

  • Alkene Partner: Electron-deficient alkenes are generally more reactive in the Heck reaction. If you are using an electron-rich or sterically hindered alkene, you may need to use more forcing conditions (higher temperature, higher catalyst loading).

  • Side Reactions: β-hydride elimination from the organopalladium intermediate can lead to the formation of undesired byproducts. The choice of ligand and reaction conditions can influence the rate of this side reaction relative to the desired product formation.

Question: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I minimize this side reaction?

Answer:

Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. Here are some strategies to suppress it:

  • Copper-Free Conditions: The most effective way to avoid alkyne homocoupling is to perform the reaction under copper-free conditions.[4] While the reaction may be slower, it eliminates the primary pathway for this side reaction.

  • Thorough Degassing: Oxygen promotes the homocoupling reaction.[5] Ensure your reaction mixture and solvents are rigorously degassed.

  • Use of a Co-catalyst Scavenger: In some cases, adding a small amount of a reducing agent can help to minimize the Cu(I) mediated homocoupling.

  • Control of Reaction Parameters: Lowering the reaction temperature and using a less basic amine can sometimes reduce the rate of homocoupling.

Catalyst Decomposition

Question: My reaction mixture is turning black, and the reaction has stalled. What is happening and how can I prevent it?

Answer:

The formation of a black precipitate, commonly referred to as "palladium black," is a sign of catalyst decomposition. The active Pd(0) catalyst has agglomerated into inactive palladium metal. This can be caused by:

  • Presence of Oxygen: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures.[1] Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (Nitrogen or Argon) throughout the reaction is crucial.

  • Ligand Dissociation: If the ligand dissociates from the palladium center, the unprotected Pd(0) species can aggregate. Using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can sometimes prevent this. Bulky, electron-rich ligands often form more stable complexes with palladium.

  • High Temperatures: Prolonged heating at high temperatures can promote catalyst decomposition. If possible, try running the reaction at a lower temperature, perhaps with a more active catalyst system.

  • Impurities: Certain impurities in the starting materials or solvents can poison the catalyst and lead to its decomposition.

Reproducibility Issues

Question: I am having trouble reproducing my cross-coupling results. What factors should I be paying close attention to?

Answer:

Reproducibility issues in palladium-catalyzed reactions are common and often frustrating. The following factors are critical for consistent results:

  • Reagent Purity: The purity of all reagents, including the substrates, palladium source, ligand, base, and solvent, is paramount. Small amounts of impurities can have a significant impact on the reaction outcome.

  • Inert Atmosphere: The exclusion of oxygen and moisture is critical. Ensure your Schlenk line or glovebox techniques are robust. The method of degassing solvents can also affect reproducibility.

  • Stirring Rate: In heterogeneous reaction mixtures (e.g., with an insoluble base), the stirring rate can affect the reaction kinetics. Ensure consistent and vigorous stirring.

  • Order of Addition: The order in which reagents are added can sometimes influence the formation of the active catalyst and the overall reaction efficiency. It is good practice to be consistent with the order of addition.

  • Precise Measurement: Accurate weighing and dispensing of all components, especially the catalyst and ligand, are essential for reproducibility.

Quantitative Data Summary

The following tables provide a summary of quantitative data to aid in the selection of reaction parameters. Please note that optimal conditions are highly substrate-dependent, and these tables should be used as a general guide for initial screening.

Table 1: Comparison of Ligands for a Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

LigandYield (%)
PPh₃<5
P(t-Bu)₃85
XPhos98
SPhos97

Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% Ligand, K₃PO₄ (2.0 equiv.), Toluene/H₂O (10:1), 100 °C, 12 h.

Table 2: Effect of Base on the Yield of a Heck Reaction between Iodobenzene and Styrene

BaseYield (%)
Et₃N95
K₂CO₃88
NaOAc82
DBU75

Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% PPh₃, DMF, 100 °C, 6 h.

Table 3: Solvent Effects on a Buchwald-Hartwig Amination of 4-Bromoanisole with Morpholine

SolventYield (%)
Toluene92
Dioxane85
THF78
DMF65

Reaction Conditions: 1 mol% Pd₂(dba)₃, 1.5 mol% Xantphos, NaOt-Bu (1.2 equiv.), 100 °C, 8 h.

Detailed Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling

This protocol describes a general method for screening different phosphine ligands for a Suzuki-Miyaura cross-coupling reaction in parallel.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or boronic ester (1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • A selection of phosphine ligands (4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 10:1)

  • An array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions:

    • In a glovebox, prepare a stock solution of the aryl halide in the chosen solvent.

    • Prepare a separate stock solution of the boronic acid/ester in the same solvent.

    • Prepare a stock solution of the palladium source.

  • Dispensing Reagents:

    • To each reaction vial, add the appropriate amount of the palladium stock solution.

    • To each vial, add a different phosphine ligand.

    • Add the base to each vial.

    • Add the aryl halide stock solution to each vial.

    • Finally, add the boronic acid/ester stock solution to initiate the reactions.

  • Reaction Execution:

    • Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

    • Stir the reactions for a set period (e.g., 12-24 hours).

  • Analysis:

    • After the reaction is complete, cool the vials to room temperature.

    • Quench the reactions with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extracts by TLC, GC, or LC-MS to determine the relative conversion and identify the most effective ligand.

Protocol 2: Procedure for Degassing Solvents using the Freeze-Pump-Thaw Method

This is a highly effective method for removing dissolved gases from reaction solvents.

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Liquid nitrogen

  • Vacuum pump

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Freeze: Place the Schlenk flask containing the solvent in a dewar of liquid nitrogen. Allow the solvent to freeze completely.

  • Pump: Once the solvent is frozen solid, open the flask to a high vacuum line and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved gases have been removed.

  • Backfill: After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon). The degassed solvent is now ready for use.

Visual Troubleshooting and Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate common troubleshooting workflows and catalytic cycles.

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Check Catalyst System (Age, Loading, Activity) Start->Check_Catalyst Screen_Ligands Screen Different Ligands (e.g., Buchwald, NHCs) Check_Catalyst->Screen_Ligands If catalyst is ok Success Improved Yield Check_Catalyst->Success If new catalyst works Check_Base Evaluate Base (Strength, Solubility) Screen_Ligands->Check_Base If still low yield Screen_Ligands->Success If new ligand works Check_Solvent Verify Solvent Quality (Anhydrous, Degassed) Check_Base->Check_Solvent If base is appropriate Check_Base->Success If new base works Check_Substrates Assess Substrate Purity (Impurities, Decomposition) Check_Solvent->Check_Substrates If solvent is good Check_Solvent->Success If degassing helps Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration) Check_Substrates->Optimize_Conditions If substrates are pure Check_Substrates->Success If pure substrates work Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Intermediate1 L2Pd(Ar)X Oxidative_Addition->Pd(II)_Intermediate1 Transmetalation Transmetalation Pd(II)_Intermediate1->Transmetalation Ar'-B(OR)2 Base Pd(II)_Intermediate2 L2Pd(Ar)(Ar') Transmetalation->Pd(II)_Intermediate2 Reductive_Elimination Reductive Elimination Pd(II)_Intermediate2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Decomposition_Pathway Active_Catalyst Active Pd(0)L_n Ligand_Dissociation Ligand Dissociation Active_Catalyst->Ligand_Dissociation Decomposition_Factors Decomposition Factors: - Oxygen - High Temperature - Impurities Decomposition_Factors->Ligand_Dissociation Aggregation Aggregation Decomposition_Factors->Aggregation Unstable_Pd0 Unstable 'Naked' Pd(0) Ligand_Dissociation->Unstable_Pd0 Unstable_Pd0->Aggregation Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black

Caption: The pathway leading to palladium catalyst decomposition and the formation of palladium black.

References

Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Purification - Incomplete reaction during synthesis. - Product loss during extraction and washing steps. - Using an inappropriate recrystallization solvent, leading to high solubility of the product at low temperatures. - Inefficient separation during column chromatography.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent product loss. - Perform small-scale solvent screening to identify a suitable recrystallization solvent where the product has high solubility at high temperatures and low solubility at low temperatures. - Optimize the solvent system for column chromatography to achieve better separation.
Product Contaminated with Starting Material (3,4-dichloroacetophenone) - The starting material and the product have similar polarities, making separation by column chromatography challenging.- Adjust the polarity of the eluent in your column chromatography. A less polar solvent system may improve separation. - Consider a multi-step gradient elution. - Attempt recrystallization from a solvent where the starting material is more soluble than the product.
Presence of Dibrominated Impurity - Over-bromination during the synthesis step.- Carefully control the stoichiometry of the brominating agent. - Column chromatography is generally effective for separating mono- and di-brominated products.
Oily Product Instead of Crystalline Solid - Presence of impurities that inhibit crystallization.- Purify the crude product by column chromatography before attempting recrystallization. - Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (anti-solvent) dropwise to induce crystallization.
Yellow or Brownish Product Color - Residual acidic impurities (e.g., HBr) from the bromination reaction.- Wash the crude product with a dilute solution of sodium bicarbonate or sodium bisulfite to neutralize and remove acidic impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are unreacted 3,4-dichloroacetophenone and the over-brominated byproduct, 2,2-dibromo-1-(3,4-dichlorophenyl)ethanone. Residual acidic impurities from the synthesis, such as hydrogen bromide, can also be present.

Q2: Which purification technique is more suitable for this compound: recrystallization or column chromatography?

A2: Both techniques can be effective, and the choice depends on the nature and quantity of the impurities. Column chromatography is generally more effective for separating compounds with different polarities, such as the starting material and the dibrominated byproduct. Recrystallization is a good option for removing minor impurities if a suitable solvent is found and the crude product is relatively clean. Often, a combination of both methods (column chromatography followed by recrystallization) yields the highest purity.

Q3: What is a good starting point for a recrystallization solvent system?

A3: For α-bromo aromatic ketones, alcohols like methanol or ethanol are often good choices for recrystallization.[1][2] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective. It is always recommended to perform a small-scale solvent screen to find the optimal conditions.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. Spot the collected fractions on a TLC plate along with the crude mixture and the starting material as references. A suitable eluent for TLC would be a mixture of hexane and ethyl acetate.

Q5: The purified product discolors over time. How can I prevent this?

A5: α-Bromo ketones can be sensitive to light and air. Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to minimize degradation.

Quantitative Data Summary

The following table summarizes expected outcomes for the purification of α-bromo aromatic ketones, which can be considered indicative for this compound. Actual yields and purity will vary depending on the success of the synthesis and the purification procedure.

Purification Method Parameter Expected Value Reference
Recrystallization Yield60-85%[1][2]
Purity>98%General lab practice
Column Chromatography Yield70-90%General lab practice
Purity>99%General lab practice

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and should be optimized for your specific sample.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent (e.g., methanol, ethanol) by heating. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This is a general protocol for flash column chromatography that can be adapted for the purification of this compound.

  • TLC Analysis: Determine a suitable solvent system for column chromatography using TLC. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Pack the column with silica gel using either a dry packing or wet slurry method.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, and then load the dry powder onto the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen line) to begin eluting the sample.

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental Workflow: Purification of this compound

G Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis Crude_Product Crude Product (Contains starting material, dibrominated impurity) Recrystallization Dissolve in hot solvent, cool to crystallize Crude_Product->Recrystallization Option 1 Column_Chromatography Adsorb on silica gel, elute with solvent gradient Crude_Product->Column_Chromatography Option 2 Filter_Dry Filter and Dry Recrystallization->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product Collect_Fractions Collect and Analyze Fractions (TLC) Column_Chromatography->Collect_Fractions Combine_Evaporate Combine Pure Fractions and Evaporate Solvent Collect_Fractions->Combine_Evaporate Combine_Evaporate->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Troubleshooting Logic for Impure Product

G Troubleshooting Impure Product Start Impure Product (Identified by TLC/NMR) Impurity_ID Identify Impurity Start->Impurity_ID SM_Impurity Starting Material? Impurity_ID->SM_Impurity DB_Impurity Dibrominated Impurity? Impurity_ID->DB_Impurity Other_Impurity Other Impurities? Impurity_ID->Other_Impurity SM_Impurity->DB_Impurity No Optimize_Chroma Optimize Column Chromatography (adjust eluent polarity) SM_Impurity->Optimize_Chroma Yes DB_Impurity->Other_Impurity No Column_Chroma Perform Column Chromatography DB_Impurity->Column_Chroma Yes Recrystallize Attempt Recrystallization Other_Impurity->Recrystallize Yes

References

Technical Support Center: 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential handling precautions, troubleshooting advice, and safety information for researchers, scientists, and drug development professionals working with 2-Bromo-1-(3,4-dichlorophenyl)ethanone (CAS No: 2632-10-2).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance. The primary hazards include:

  • Acute Toxicity (Oral): It is toxic if swallowed[1].

  • Skin Corrosion/Irritation: It can cause severe skin burns and irritation[1][2].

  • Eye Damage/Irritation: It is known to cause serious eye irritation and potentially severe eye damage[1][2].

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation[3].

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: Appropriate PPE must be worn at all times when handling this chemical. This includes:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[4].

  • Skin Protection: Chemical-resistant gloves (inspect before use) and impervious, flame-resistant protective clothing[2][4].

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. Always handle this compound in a well-ventilated area or a chemical fume hood[4][5].

Q3: What should I do in case of accidental exposure?

A3: Immediate action is crucial. Follow these first-aid measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention[2][4][6].

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention[2][7].

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[2][4].

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[2][7].

Q4: My experiment requires heating this compound. Are there any special precautions?

A4: Yes. Heating this compound can lead to decomposition, releasing hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen halides[2][5].

  • Troubleshooting Tip: If you observe unexpected color changes or gas evolution upon heating, it may indicate decomposition.

  • Precaution: Always conduct reactions involving heating in a certified chemical fume hood with proper ventilation. Ensure your experimental setup includes a system to trap or neutralize any evolved gases.

Q5: How should I properly store this chemical?

A5: Store the container tightly closed in a dry, cool, and well-ventilated place[4][5]. Keep it away from incompatible materials, such as strong oxidizing agents, and sources of ignition[5][8]. The storage area should be secure and accessible only to authorized personnel.

Q6: What is the correct procedure for disposing of waste containing this compound?

A6: This chemical must be disposed of as hazardous waste. Do not empty it into drains[2][7]. All waste disposal must be in accordance with local, regional, and national regulations. Use a licensed chemical waste disposal company to handle the material[9]. Contaminated packaging should also be treated as hazardous waste[9].

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₈H₅BrCl₂O[1]
Molecular Weight 267.93 g/mol [1]
Appearance White to beige crystalline solid[5]
CAS Number 2632-10-2[1]

Experimental Protocol: General Procedure for an Alkylation Reaction

This protocol provides a general methodology for using this compound as an alkylating agent. Warning: This procedure should only be performed by trained personnel in a controlled laboratory setting.

Objective: To alkylate a generic nucleophile (e.g., a phenol or amine) using this compound.

Materials:

  • This compound

  • Nucleophile (e.g., 4-nitrophenol)

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., Acetone or DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is dry.

  • Reagent Addition: To the round-bottom flask, add the nucleophile (1.0 equivalent), the base (1.2 equivalents), and the anhydrous solvent.

  • Initiate Stirring: Begin stirring the mixture under an inert atmosphere.

  • Substrate Addition: Slowly add a solution of this compound (1.05 equivalents) dissolved in a minimal amount of the reaction solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress using an appropriate technique like Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base.

  • Extraction: Transfer the filtrate to a separatory funnel and dilute with an appropriate organic solvent and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Troubleshooting:

  • Incomplete Reaction: If TLC shows starting material, consider increasing the reaction time, temperature, or adding more base.

  • Side Product Formation: The formation of multiple products may indicate that the base is too strong or the temperature is too high. Consider using a milder base or lowering the reaction temperature.

Visual Workflow and Logic Diagrams

The following diagrams illustrate key workflows for handling this compound.

G start Receive Chemical inspect Inspect Container (Check for damage/leaks) start->inspect store Store in a Cool, Dry, Well-Ventilated, Secure Area inspect->store Container OK waste Collect Waste (Solid, Liquid, Contaminated PPE) inspect->waste Container Leaking ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe handling Handle in Fume Hood (Weighing, Reaction Setup) ppe->handling handling->waste disposal Dispose as Hazardous Waste (Via Certified Vendor) waste->disposal end Procedure Complete disposal->end

Caption: Standard Operating Procedure Workflow.

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify ppe Don Spill Response PPE notify->ppe contain Contain Spill (Use appropriate absorbent) ppe->contain cleanup Collect & Clean Area contain->cleanup disposal Dispose of Waste (As Hazardous Material) cleanup->disposal

Caption: Emergency Spill Response Logic.

References

Technical Support Center: 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and purity of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most prevalent impurities are typically related to the synthesis process. These include the unreacted starting material, over-brominated byproducts, and residual solvents. Specifically, you may encounter:

  • 1-(3,4-dichlorophenyl)ethanone: The starting material for the bromination reaction. Its presence indicates an incomplete reaction.

  • 2,2-dibromo-1-(3,4-dichlorophenyl)ethanone: An over-bromination byproduct that can form if the reaction conditions are not carefully controlled.

  • Ring-brominated isomers: While less common due to the deactivating effect of the ketone group, bromination on the aromatic ring is a potential side reaction.

  • Residual Solvents: Solvents used during the reaction or purification, such as acetic acid, methanol, or ethyl acetate, may be present in the final product.

Q2: How can I detect these impurities in my sample?

A2: Several analytical techniques can be employed to identify and quantify impurities:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating the desired product from the starting material and the dibromo impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to detect the presence of impurities. The benzylic protons of the desired product, the starting material, and the dibromo impurity will have distinct chemical shifts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying residual solvents.

Q3: What is the expected 1H NMR chemical shift for the alpha-bromo protons in this compound?

A3: For alpha-bromoacetophenones, the methylene protons adjacent to the bromine and carbonyl groups typically appear as a singlet in the range of δ 4.3-4.5 ppm in CDCl3. The exact chemical shift can be influenced by the solvent and the substitution pattern on the aromatic ring.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure the molar ratio of the brominating agent to the starting material is appropriate (typically a slight excess of the brominating agent).- Increase the reaction time or temperature, monitoring the reaction progress by TLC or HPLC.
Decomposition of the product.- Avoid excessive heat and prolonged reaction times, as alpha-bromo ketones can be unstable.- Work up the reaction promptly upon completion.
Presence of Starting Material Insufficient brominating agent or reaction time.- Increase the amount of brominating agent incrementally.- Extend the reaction time and monitor for the disappearance of the starting material.
High Levels of Dibromo Impurity Excess of brominating agent.- Use a stoichiometric amount or only a slight excess of the brominating agent.- Add the brominating agent dropwise to the reaction mixture to maintain a low concentration.
High reaction temperature.- Perform the reaction at a lower temperature to improve selectivity for mono-bromination.
Discoloration of the Product Presence of residual bromine or acidic impurities.- Wash the crude product with a dilute solution of a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.- Wash with a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts like HBr.
Poor Crystallization/Oily Product Presence of impurities.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).- If recrystallization is ineffective, consider column chromatography on silica gel.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the alpha-bromination of 1-(3,4-dichlorophenyl)ethanone.

Materials:

  • 1-(3,4-dichlorophenyl)ethanone

  • Bromine (Br2) or N-Bromosuccinimide (NBS)

  • Acetic Acid or Methanol

  • Appropriate work-up and extraction solvents (e.g., dichloromethane, ethyl acetate, water, saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolve 1-(3,4-dichlorophenyl)ethanone in a suitable solvent (e.g., acetic acid or methanol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., bromine in acetic acid or NBS in methanol) to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • If bromine was used, quench any excess by adding a small amount of sodium bisulfite solution until the orange color disappears.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities start_material 1-(3,4-dichlorophenyl)ethanone bromination Bromination (Br2 or NBS) start_material->bromination crude_product Crude Product bromination->crude_product unreacted_sm Unreacted Starting Material bromination->unreacted_sm Incomplete Reaction dibromo Dibromo byproduct bromination->dibromo Over-bromination workup Aqueous Work-up crude_product->workup extraction Solvent Extraction workup->extraction drying Drying extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization solvents Residual Solvents concentration->solvents Incomplete Removal final_product Pure Product recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound, highlighting the stages where common impurities can arise.

Troubleshooting_Logic cluster_purity Purity Issues cluster_yield Yield Issues cluster_solutions Potential Solutions issue Problem Encountered high_sm High Starting Material issue->high_sm high_dibromo High Dibromo Impurity issue->high_dibromo discolored Discolored Product issue->discolored low_yield Low Yield issue->low_yield inc_reagent Increase Brominating Agent high_sm->inc_reagent inc_time_temp Increase Time/Temp high_sm->inc_time_temp dec_reagent Decrease Brominating Agent high_dibromo->dec_reagent dec_temp Decrease Temperature high_dibromo->dec_temp wash Additional Washes discolored->wash recrystallize Recrystallize discolored->recrystallize low_yield->inc_reagent low_yield->inc_time_temp

Caption: A logical diagram illustrating common issues and their corresponding troubleshooting solutions in the synthesis of this compound.

Technical Support Center: Optimizing Reactions with Phenacyl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing reactions involving phenacyl bromides.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for phenacyl bromides with nucleophiles?

A1: Reactions involving phenacyl bromides typically proceed through an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this concerted mechanism, a nucleophile attacks the carbon atom bearing the bromine, and the bromide ion leaves simultaneously. The carbonyl group adjacent to the reaction center enhances the reactivity of the substrate.[2]

Q2: How does the choice of solvent affect reactions with phenacyl bromides?

A2: The solvent plays a critical role in the success of S(_N)2 reactions. Polar aprotic solvents are highly recommended.[3][4] These solvents, such as acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), can dissolve the nucleophile but do not form strong hydrogen bonds with it.[5][6] This leaves the nucleophile "free" and highly reactive, leading to a faster reaction rate.[6] Conversely, polar protic solvents like water and alcohols can form a "solvent cage" around the nucleophile through hydrogen bonding, which decreases its reactivity and slows down the reaction.[4][5]

Q3: What type of base is most effective for reactions with phenacyl bromides?

A3: The choice of base depends on the nucleophile's acidity and the overall reaction conditions.

  • For weakly acidic nucleophiles (e.g., phenols, carboxylic acids): Inorganic bases like potassium carbonate (K(_2)CO(_3)), sodium carbonate (Na(_2)CO(_3)), or sodium bicarbonate (NaHCO(_3)) are commonly used to deprotonate the nucleophile, making it more reactive.[7][8]

  • For reactions involving amine nucleophiles or as an acid scavenger: Organic bases such as triethylamine (Et(_3)N), pyridine, or 1,4-diazabicyclo[2.2.2]octane (DABCO) are often employed.[2][8]

Q4: What are some common side reactions to be aware of?

A4: Undesired side reactions can occur, leading to lower yields and purification challenges. If the reaction solution is not promptly worked up, it may darken, indicating decomposition and the formation of by-products.[9] In the presence of a strong base and a proton source (like residual water), hydrolysis of the phenacyl bromide to the corresponding phenacyl alcohol can be a competing reaction.

Q5: How do substituents on the phenacyl bromide or the nucleophile influence the reaction rate?

A5: The electronic nature of substituents significantly impacts the reaction rate.

  • On the phenacyl bromide: Electron-withdrawing groups on the phenyl ring of the phenacyl bromide generally increase the reaction rate by making the electrophilic carbon more susceptible to nucleophilic attack.[1][2]

  • On the nucleophile: Electron-donating groups on the nucleophile increase its nucleophilicity, leading to a faster reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction down.[1][2]

Troubleshooting Guide

Problem: Low or No Product Yield

QuestionPossible CauseSuggested Solution
Is your nucleophile strong enough? The nucleophile may not be sufficiently reactive or may be sterically hindered.If using a weakly acidic nucleophile (e.g., phenol, carboxylic acid), ensure a suitable base is present to deprotonate it. For sterically hindered nucleophiles, increasing the reaction temperature or time may be necessary.[10]
Are you using the optimal solvent? Use of a protic solvent (e.g., ethanol, water) can significantly reduce the reactivity of the nucleophile.[5]Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophile reactivity.[6][11] The reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[6]
Is the base appropriate for the reaction? The base may be too weak to deprotonate the nucleophile, or it may be causing side reactions.For reactions requiring deprotonation, ensure the base's pKa is high enough. If side reactions are suspected, a milder base like NaHCO(_3) or an organic base might be a better choice.[12]
Is the reaction temperature adequate? Some reactions, especially with less reactive partners, require heating to proceed at a reasonable rate.Try heating the reaction mixture. For esterification with benzoic acids, refluxing for a minimum of 2 hours may be required with conventional heating.[7] Microwave-assisted methods can dramatically decrease reaction times.[7]
Could there be an issue with reagent solubility? Poor solubility of the starting materials or the base can prevent the reaction from proceeding efficiently.[13]If solubility in acetone or ACN is an issue, consider switching to a more powerful polar aprotic solvent like DMF or DMSO.[13]

Problem: Formation of Multiple Products / Difficult Purification

QuestionPossible CauseSuggested Solution
Is your phenacyl bromide pure? Impure starting material can lead to by-products. Phenacyl bromide can discolor and degrade upon standing.[9]It is advisable to use freshly prepared or purified phenacyl bromide. Recrystallization from methanol can improve purity.[9]
Are you experiencing decomposition? Prolonged reaction times, especially at high temperatures, can lead to the decomposition of reactants or products.Monitor the reaction closely using TLC. Upon completion, immediately proceed with the workup to avoid degradation.[9]
Could a reversible reaction be occurring? The product formation might be reversible, especially at higher temperatures, with the bromide ion acting as a nucleophile to displace the product.[13]Adding a catalytic amount of potassium iodide (KI) can sometimes help by converting the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).[13] Driving the reaction to completion by precipitating the product can also prevent the reverse reaction.[13]

Data Summary Tables

Table 1: Effect of Solvent on S(_N)2 Reaction Rate

Solvent TypeExamplesEffect on NucleophileImpact on S(_N)2 Rate
Polar Aprotic Acetone, Acetonitrile (ACN), DMF, DMSOWeakly solvates the nucleophile, leaving it highly reactive.[6]Increases reaction rate significantly.[3][11]
Polar Protic Water, Methanol, EthanolStrongly solvates the nucleophile via hydrogen bonding, creating a "solvent cage".[5]Decreases reaction rate.[4][5]
Nonpolar Hexane, TolueneDoes not adequately dissolve charged nucleophiles.[5][6]Very slow or no reaction.

Table 2: Common Bases for Phenacyl Bromide Reactions

BaseTypeTypical Use CaseExample Reference
**K(_2)CO(_3) / Na(_2)CO(_3) **Inorganic (Moderate)Deprotonation of phenols, carboxylic acids, and thiols.[7][8]Esterification of phenacyl bromide with benzoic acid.[7]
Triethylamine (Et(_3)N) Organic (Moderate)Acid scavenger; used with amine nucleophiles.[2]Synthesis of 2-aroylbenzo[b]thiophen-3-ols.[2]
Pyridine Organic (Weak)Base and sometimes as a nucleophilic catalyst.[1][8]Reaction with phenacyl bromide to form pyridinium salts.[1]
DABCO Organic (Strong)Organocatalyst for domino reactions.[8]Synthesis of multifunctionalized benzofurans.[8]

Key Experimental Protocols

Protocol 1: General Procedure for Esterification with a Carboxylic Acid

This protocol is adapted from the esterification of phenacyl bromide with benzoic acid.[7]

  • Reagent Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and phenacyl bromide (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Add Base: Add sodium carbonate (Na(_2)CO(_3)) (1.5 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). For conventional heating, this may take over 2 hours.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, dilute with an organic solvent like ethyl acetate, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Reaction with a Phenolic Nucleophile

This protocol is a general method for the synthesis of phenacyl ethers.

  • Reagent Setup: To a solution of the phenol (1.0 eq) in acetone or DMF, add potassium carbonate (K(_2)CO(_3)) (1.5 - 2.0 eq).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add Phenacyl Bromide: Add a solution of phenacyl bromide (1.0 eq) in the same solvent dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: Follow steps 4-6 from Protocol 1 for the workup and purification of the desired ether product.

Visualizations

Caption: A typical workflow for optimizing reactions involving phenacyl bromides.

troubleshooting_guide start Low or No Yield check_solvent Is the solvent polar aprotic (e.g., DMF, Acetone)? start->check_solvent check_base Is the base appropriate and strong enough? check_solvent->check_base Yes solution_solvent Action: Switch from protic solvent to a polar aprotic one. check_solvent->solution_solvent No check_temp Was the reaction heated? check_base->check_temp Yes solution_base Action: Use a stronger base or a different type (e.g., K2CO3). check_base->solution_base No solution_temp Action: Increase temperature and monitor reaction. check_temp->solution_temp No success Problem Resolved check_temp->success Yes solution_solvent->check_base solution_base->check_temp solution_temp->success

Caption: A decision tree for troubleshooting low-yield phenacyl bromide reactions.

Caption: The concerted S(_N)2 reaction pathway for phenacyl bromide.

References

Technical Support Center: Preventing Hydrodebromination in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of hydrodebromination.

Frequently Asked Questions (FAQs)

Q1: What is hydrodebromination in the context of palladium-catalyzed reactions?

A1: Hydrodebromination is an undesired side reaction where the aryl or vinyl bromide starting material is converted into the corresponding debrominated arene or alkene, respectively, instead of the desired cross-coupling product. This occurs when the bromine atom is replaced by a hydrogen atom.

Q2: What are the general causes of hydrodebromination?

A2: Hydrodebromination can be caused by several factors within the reaction system. Key contributors include:

  • The nature of the palladium catalyst and ligands: The steric and electronic properties of the phosphine ligands play a crucial role.

  • The choice of base: Both the type and strength of the base can influence the reaction pathway.

  • The solvent system: The solvent can act as a hydrogen donor or influence the solubility and reactivity of the reagents.

  • Reaction temperature: Higher temperatures can sometimes favor side reactions.

  • Presence of hydrogen donors: Impurities or components of the reaction mixture can serve as a source of hydrogen for the hydrodebromination process. For instance, water and solvents like DMF have been identified as potential hydrogen sources in some cases.[1]

Q3: How does the choice of ligand affect hydrodebromination?

A3: The ligand's structure is critical in controlling the selectivity of the reaction. Bulky and electron-rich phosphine ligands are often employed to promote the desired reductive elimination step that forms the C-C or C-N bond, thereby outcompeting the pathways leading to hydrodebromination.[2][3] The use of bidentate phosphine ligands, for example, has been shown to improve reaction rates and yields in Buchwald-Hartwig amination, in part by preventing the formation of unreactive palladium dimers.

Q4: Can the base used in the reaction contribute to hydrodebromination?

A4: Yes, the base is a critical parameter. Strong bases can sometimes promote side reactions. The choice of a weaker base or a careful optimization of the base-to-substrate ratio is often necessary to minimize hydrodebromination.[4][5] The physical properties of the base, such as its solubility, can also impact the reaction. Insoluble inorganic bases can sometimes lead to reproducibility issues.

Troubleshooting Guides

Issue 1: Significant formation of hydrodebrominated byproduct in a Suzuki-Miyaura coupling.

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands such as SPhos or XPhos).These ligands promote the desired reductive elimination and can sterically hinder pathways leading to hydrodebromination.
Base is too strong or unsuitable Switch to a weaker inorganic base like K3PO4 or Cs2CO3, or an organic base. Optimize the stoichiometry of the base.Stronger bases can sometimes lead to catalyst decomposition or promote side reactions.
Solvent acting as a hydrogen source If using DMF, consider switching to an alternative solvent like dioxane, toluene, or THF. Ensure all solvents are anhydrous if water is a suspected hydrogen source.DMF can decompose to generate dimethylamine, which can act as a hydrogen source for hydrodebromination.[1]
High Reaction Temperature Attempt the reaction at a lower temperature.Lowering the thermal energy of the system can sometimes disfavor the activation energy barrier for the hydrodebromination pathway.
Issue 2: Hydrodebromination competing with C-N bond formation in a Buchwald-Hartwig amination.

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Suboptimal Ligand Choice Employ sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., RuPhos, BrettPhos).These ligands are specifically designed to facilitate the C-N reductive elimination, which is often the turnover-limiting step, thus outcompeting hydrodebromination.
Base-related Issues Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is fresh and anhydrous.A strong base is required to deprotonate the amine, but nucleophilic bases can interfere with the catalyst.
Presence of β-Hydrides on the Amine For primary amines, consider using a different amine substrate if possible.The hydrodebromination in this reaction can occur via β-hydride elimination from the palladium-amido complex.[6]
Inefficient Pre-catalyst Activation Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst).In-situ generation of the active Pd(0) species can be inefficient and lead to side reactions. Pre-catalysts offer more reliable activation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrodebromination in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling to suppress hydrodebromination.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)2 with a suitable ligand, or a pre-formed pre-catalyst like SPhos G3) (1-5 mol%)

  • Ligand (if not using a pre-formed pre-catalyst, e.g., SPhos) (1.1-1.2 equiv relative to Pd)

  • Base (e.g., K3PO4) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl bromide, arylboronic acid, palladium pre-catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir for the required time.

  • Monitor the reaction progress by TLC, GC, or LC-MS, paying close attention to the formation of the hydrodebrominated byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L_n-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ Hydrodebromination Hydrodebromination (Side Reaction) PdII->Hydrodebromination + [H] source PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination (Desired) PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupling Product) RedElim->Product Debrominated Ar-H Hydrodebromination->Debrominated H_Source [H] source (e.g., Solvent, H₂O) H_Source->Hydrodebromination

Caption: Catalytic cycle of a Suzuki-Miyaura reaction, highlighting the competing hydrodebromination pathway.

Troubleshooting_Workflow Start High Hydrodebromination Observed Check_Ligand Is the ligand bulky and electron-rich? Start->Check_Ligand Change_Ligand Screen alternative ligands (e.g., Buchwald-type) Check_Ligand->Change_Ligand No Check_Base Is the base appropriate? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Try a weaker or different class of base Check_Base->Change_Base No Check_Solvent Is the solvent a potential hydrogen donor? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Switch to a non-protic, anhydrous solvent Check_Solvent->Change_Solvent Yes Check_Temp Is the reaction temperature optimized? Check_Solvent->Check_Temp No Change_Solvent->Check_Temp Lower_Temp Run the reaction at a lower temperature Check_Temp->Lower_Temp No End Problem Resolved Check_Temp->End Yes Lower_Temp->End

Caption: A workflow for troubleshooting and minimizing hydrodebromination in palladium-catalyzed reactions.

References

Validation & Comparative

A Researcher's Guide to Comparing the Reactivity of Dichlorophenacyl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of phenacyl bromides is a cornerstone of many synthetic pathways in medicinal chemistry and materials science. As potent electrophiles, they are invaluable for introducing the phenacyl moiety into a wide range of molecules. When the phenyl ring is substituted with two chlorine atoms, the resulting dichlorophenacyl bromides exhibit altered reactivity due to a combination of electronic and steric effects. This guide provides a framework for comparing the reactivity of different dichlorophenacyl bromide isomers, supported by theoretical principles and a detailed experimental protocol for direct kinetic analysis.

Understanding the Factors Governing Reactivity

The reactivity of dichlorophenacyl bromides in nucleophilic substitution reactions (typically SN2) is primarily influenced by two factors:

  • Electronic Effects: Chlorine atoms are electron-withdrawing groups. Their presence on the phenyl ring increases the electrophilicity of the carbonyl carbon and the adjacent α-carbon, making the molecule more susceptible to nucleophilic attack. The magnitude of this effect is dependent on the position of the chlorine atoms (ortho, meta, or para).

  • Steric Effects: A chlorine atom in the ortho position (C2 or C6) can sterically hinder the approach of a nucleophile to the α-carbon, thereby decreasing the reaction rate. This steric hindrance can often override the activating electronic effect.

Theoretical Reactivity Ranking Based on Substituent Effects

In the absence of direct comparative experimental data for all isomers, we can predict a qualitative reactivity order based on established principles of physical organic chemistry. The Hammett equation provides a quantitative way to assess the electronic influence of substituents in the meta and para positions.

The Hammett equation is given by: log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type.

For SN2 reactions of phenacyl bromides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction. Therefore, a more positive Hammett substituent constant (σ) for a given substitution pattern will correlate with a higher reaction rate.

The Hammett constants (σ) for chlorine are:

  • σ_meta = +0.37

  • σ_para = +0.23

Assuming the additivity of substituent effects, we can estimate the combined electronic influence of two chlorine atoms.

Table 1: Predicted Reactivity of Dichlorophenacyl Bromide Isomers based on Electronic and Steric Effects

IsomerChlorine PositionsDominant Effect(s)Predicted Relative ReactivityRationale
3,5-Dichlorophenacyl bromide meta, metaStrong Electronic ActivationHighest Two electron-withdrawing groups in the meta positions provide the strongest activation without steric hindrance. The estimated Σσ is +0.74.
3,4-Dichlorophenacyl bromide meta, paraStrong Electronic ActivationHigh Both chloro groups are in positions that electronically activate the electrophilic center with minimal steric hindrance. The estimated Σσ is +0.60.
2,5-Dichlorophenacyl bromide ortho, metaCompeting Steric Hindrance and Electronic ActivationIntermediate to Low The ortho-chloro group will sterically hinder the nucleophilic attack, significantly reducing reactivity, despite the electronic activation from both chloro groups.
2,4-Dichlorophenacyl bromide ortho, paraCompeting Steric Hindrance and Electronic ActivationIntermediate to Low Similar to the 2,5-isomer, the ortho-chloro group will cause significant steric hindrance, which is expected to decrease the reaction rate.
2,6-Dichlorophenacyl bromide ortho, orthoStrong Steric HindranceLowest The presence of two ortho substituents will create a highly hindered environment around the reaction center, leading to a drastically reduced reaction rate.

Experimental Protocol for Kinetic Analysis

To obtain quantitative data on the relative reactivity of different dichlorophenacyl bromide isomers, a kinetic analysis of their reaction with a model nucleophile is recommended. The following protocol outlines a general procedure that can be adapted for this purpose.

Objective: To determine the second-order rate constants for the reaction of various dichlorophenacyl bromide isomers with a nucleophile (e.g., thiophenoxide) and thereby establish a quantitative order of reactivity.

Materials:

  • Dichlorophenacyl bromide isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, 3,5-)

  • Thiophenol (nucleophile precursor)

  • Sodium hydroxide or other suitable base

  • Solvent (e.g., methanol, acetonitrile)

  • UV-Vis spectrophotometer or HPLC system

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Nucleophile Solution: Prepare a stock solution of the sodium thiophenoxide by reacting thiophenol with a stoichiometric amount of sodium hydroxide in the chosen solvent.

  • Reaction Setup: In a thermostatted vessel, equilibrate a known concentration of the dichlorophenacyl bromide solution.

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of the nucleophile solution to the dichlorophenacyl bromide solution.

  • Monitoring the Reaction: Monitor the progress of the reaction over time. This can be achieved by:

    • UV-Vis Spectrophotometry: If there is a clear difference in the UV-Vis spectra of the reactants and products, the change in absorbance at a specific wavelength can be monitored.

    • HPLC: Aliquots of the reaction mixture can be taken at different time intervals, the reaction quenched (e.g., by acidification), and the concentration of the reactant or product determined by HPLC.

  • Data Analysis:

    • For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line.

    • The slope of this line will be equal to the second-order rate constant (k).

    • Compare the rate constants obtained for each dichlorophenacyl bromide isomer under identical conditions to determine their relative reactivity.

Visualizing Reaction Concepts

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and relationships.

Caption: SN2 reaction mechanism for a dichlorophenacyl bromide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_nuc Prepare Nucleophile Solution thermostat Thermostat Reactants prep_nuc->thermostat prep_dcpb Prepare Dichlorophenacyl Bromide Solutions prep_dcpb->thermostat initiate Initiate Reaction thermostat->initiate monitor Monitor Reaction (UV-Vis or HPLC) initiate->monitor plot Plot Kinetic Data (1/[A] vs. time) monitor->plot calculate Calculate Rate Constants (k) plot->calculate compare Compare Reactivity calculate->compare reactivity_factors Reactivity Reactivity of Dichlorophenacyl Bromide Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric EWGs Electron-Withdrawing Groups (Cl) Electronic->EWGs Ortho Ortho-Substituents Steric->Ortho IncreaseReactivity Increase Reactivity EWGs->IncreaseReactivity DecreaseReactivity Decrease Reactivity Ortho->DecreaseReactivity

A Comparative Guide to the Spectroscopic and Spectrometric Analysis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise characterization of novel and intermediate compounds is paramount. 2-Bromo-1-(3,4-dichlorophenyl)ethanone, a halogenated acetophenone derivative, serves as a crucial building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its structural integrity and purity must be rigorously verified to ensure the desired outcome of subsequent reactions and the safety and efficacy of the final products. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of this compound, supplemented with data on alternative analytical techniques.

Overview of Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and commonly employed analytical techniques in organic chemistry. NMR provides detailed information about the carbon-hydrogen framework of a molecule, revealing insights into its connectivity and stereochemistry. In contrast, Mass Spectrometry determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

This guide will delve into the specific application of ¹H NMR, ¹³C NMR, and Mass Spectrometry for the characterization of this compound. Furthermore, a comparison with alternative techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Single-Crystal X-ray Diffraction will be presented to offer a holistic view of the available analytical tools.

NMR and Mass Spectrometry Data for this compound

The following tables summarize the expected and experimental data for the analysis of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H~4.4 - 4.6SingletMethylene protons (-CH₂Br) adjacent to the carbonyl group. The chemical shift is downfield due to the deshielding effects of the bromine and carbonyl groups.
¹H~7.6 - 7.9MultipletAromatic protons. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the dichlorophenyl ring.
¹³C~30 - 35-Methylene carbon (-CH₂Br).
¹³C~128 - 140-Aromatic carbons. Multiple signals are expected due to the different chemical environments of the carbons in the dichlorophenyl ring.
¹³C~190-Carbonyl carbon (C=O). This signal is typically found in the downfield region of the spectrum.[1]

Note: The predicted NMR data is based on the analysis of structurally similar compounds, such as other halogenated acetophenones.[2]

Table 2: Experimental Mass Spectrometry Data

m/z Interpretation
266/268/270Molecular ion peak ([M]⁺) cluster, showing the isotopic pattern characteristic of one bromine and two chlorine atoms.
173/175Fragment ion corresponding to the loss of the -CH₂Br group, [C₆H₃Cl₂CO]⁺. The isotopic pattern is due to the two chlorine atoms.
145Fragment ion corresponding to the [C₆H₃Cl₂]⁺ cation.
123Further fragmentation of the aromatic ring.

Source: Publicly available spectral data.

Comparison with Alternative Analytical Techniques

While NMR and MS are primary tools for structural elucidation, other techniques can provide valuable complementary information.

Table 3: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry).Non-destructive, provides a wealth of structural detail.Lower sensitivity compared to MS, requires larger sample amounts.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.High sensitivity, can analyze complex mixtures when coupled with chromatography.Isomers can be difficult to distinguish without tandem MS.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, C-Br, C-Cl).Fast, easy to use, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure of the molecule in the solid state.Unambiguous structure determination.Requires a single, high-quality crystal, which can be difficult to obtain.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • Set the spectral width to cover the expected range (typically 0-220 ppm).

    • A larger number of scans is usually required due to the low natural abundance of ¹³C.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 µg/mL to 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides extensive fragmentation, which is useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically produces the molecular ion with minimal fragmentation.

  • Mass Analysis:

    • Inject the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

    • For high-resolution mass spectrometry (HRMS), use an appropriate mass analyzer (e.g., TOF, Orbitrap) to determine the accurate mass and elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the isotopic pattern to confirm the presence of bromine and chlorine atoms.

    • Propose structures for the major fragment ions.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

analytical_workflow cluster_sample Sample Preparation cluster_primary Primary Analysis cluster_secondary Complementary Analysis cluster_data Data Interpretation & Reporting Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Xray X-ray Crystallography (if crystalline) Sample->Xray Interpretation Structural Elucidation & Purity Assessment NMR->Interpretation MS->Interpretation FTIR->Interpretation Xray->Interpretation Report Comprehensive Analytical Report Interpretation->Report

Caption: Analytical workflow for this compound.

Conclusion

The structural characterization of this compound is most effectively achieved through a combination of NMR spectroscopy and Mass Spectrometry. NMR provides the detailed carbon-hydrogen framework, while MS confirms the molecular weight and elemental composition, with fragmentation patterns offering additional structural clues. For routine analysis and functional group identification, FTIR is a rapid and valuable tool. In cases where an unambiguous 3D structure is required and a suitable crystal can be obtained, Single-Crystal X-ray Diffraction is the gold standard. By employing these techniques in a complementary fashion, researchers can ensure the identity, purity, and structural integrity of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromo-1-(3,4-dichlorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the quality and safety of the final drug product. HPLC is a powerful analytical technique for assessing the purity of such compounds by separating the main component from its impurities. This guide explores three potential reverse-phase HPLC (RP-HPLC) methods for this purpose.

Potential Impurities

The purity assessment of this compound requires the separation of the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. Key potential impurities include:

  • 1-(3,4-dichlorophenyl)ethanone: The starting material for the synthesis.

  • 2-Hydroxy-1-(3,4-dichlorophenyl)ethanone: A potential hydrolysis product.

  • Dibrominated species: Over-bromination byproducts.

Comparison of HPLC Methods

Three hypothetical, yet plausible, RP-HPLC methods are compared below. These methods are designed based on common practices for the analysis of similar halogenated acetophenones.[2][3] The methods vary in their mobile phase composition and gradient profiles to offer different selectivities and run times.

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionMethod C: Fast Gradient UPLC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µmC18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Phosphoric AcidWater with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode Isocratic (60% B)GradientGradient
Gradient Program N/A0-15 min: 50-80% B, 15-20 min: 80% B0-2 min: 40-90% B, 2-2.5 min: 90% B
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Column Temp. 30 °C35 °C40 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Vol. 10 µL5 µL2 µL
Run Time 20 min25 min3 min
Pros Simple, robustGood resolution of impuritiesFast analysis time
Cons Longer run time, potential for peak tailingLonger run time than UPLCRequires UPLC system, less robust

Experimental Protocols

Method A: Isocratic Elution
  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of water with 0.1% phosphoric acid and acetonitrile in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and run the analysis for 20 minutes.

Method B: Gradient Elution
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Procedure: Equilibrate the column at the initial gradient conditions for 10 minutes. Inject the sample and run the gradient program.

Method C: Fast Gradient UPLC
  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 90% B over 2 minutes, hold at 90% B for 0.5 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 2 µL.

  • Procedure: Equilibrate the UPLC system at the initial conditions. Inject the sample and run the fast gradient.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample SystemPrep System Equilibration Sample->SystemPrep MobilePhase Prepare Mobile Phases MobilePhase->SystemPrep Injection Inject Sample SystemPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: Workflow for HPLC purity assessment.

Method_Parameters cluster_params Method Parameters cluster_performance Performance Characteristics Column Column (Stationary Phase, Dimensions) Resolution Resolution Column->Resolution RetentionTime Retention Time Column->RetentionTime MobilePhase Mobile Phase (Solvents, Additives, pH) MobilePhase->Resolution MobilePhase->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime AnalysisTime Analysis Time FlowRate->AnalysisTime Temperature Column Temperature Temperature->RetentionTime PeakShape Peak Shape Temperature->PeakShape DetectionWL Detection Wavelength Sensitivity Sensitivity DetectionWL->Sensitivity Gradient Gradient Profile Gradient->Resolution Gradient->AnalysisTime

Caption: Influence of HPLC parameters on performance.

References

Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-1-(3,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of heterocyclic compounds synthesized from the versatile starting material, 2-Bromo-1-(3,4-dichlorophenyl)ethanone. This chemical intermediate is a key building block for producing a variety of derivatives, notably thiazoles and imidazopyridines, which have shown promise in antimicrobial and anticancer applications.

Overview of Biological Activities

Compounds derived from this compound are of significant interest in medicinal chemistry. The incorporation of the 3,4-dichlorophenyl moiety can enhance the biological efficacy of the resulting heterocyclic systems. The primary areas of therapeutic potential for these derivatives that have been explored include:

  • Antimicrobial Activity: Thiazole derivatives, synthesized through the reaction of this compound with thiourea or thiosemicarbazide derivatives, have demonstrated inhibitory effects against a range of bacterial and fungal pathogens.

  • Anticancer Activity: Imidazopyridine scaffolds, formed by the condensation of this compound with 2-aminopyridine derivatives, have been investigated for their cytotoxic effects against various cancer cell lines. A notable mechanism of action for some imidazopyridines is the inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[1][2][3]

Comparative Analysis of Biological Activity

The following tables summarize the quantitative biological activity data for representative compounds derived from precursors structurally related to this compound.

Table 1: Antimicrobial Activity of a Thiazole Derivative

A study on the synthesis and antimicrobial evaluation of 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives, which can be synthesized from the reaction of a carbothioamide with α-bromoacetophenones, provides valuable insight. The data below is for 4-(3,4-Dichlorophenyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole , a close analog of derivatives from the specified starting material.[4]

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) in μg/mL
4-(3,4-Dichlorophenyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole (Analog)[4]Staphylococcus aureus15.6
Bacillus subtilis31.2
Escherichia coli62.5
Pseudomonas aeruginosa125
Candida albicans250
Aspergillus niger500
Ciprofloxacin (Standard)Staphylococcus aureus1.95
Bacillus subtilis3.9
Escherichia coli1.95
Pseudomonas aeruginosa0.98
Fluconazole (Standard)Candida albicans3.9
Aspergillus niger7.8
Table 2: Anticancer Activity of an Imidazopyridine Derivative
CompoundCell LineIC50 (µM)
Imidazopyridine Derivative (IP-5)[5]HCC1937 (Breast Cancer)45
Doxorubicin (Standard)HCC1937 (Breast Cancer)Not specified in the study

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals that have formed in metabolically active cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Visualizations

Synthesis of Thiazole Derivatives

G Synthesis of Thiazole Derivatives start This compound product Thiazole Derivative start->product Hantzsch Thiazole Synthesis reagent + Thiourea Derivative reagent->product activity Antimicrobial Activity product->activity

Caption: General synthesis of antimicrobial thiazole derivatives.

Synthesis of Imidazopyridine Derivatives

G Synthesis of Imidazopyridine Derivatives start This compound product Imidazopyridine Derivative start->product Tschitschibabin Reaction reagent + 2-Aminopyridine Derivative reagent->product activity Anticancer Activity product->activity

Caption: General synthesis of anticancer imidazopyridine derivatives.

Wnt/β-catenin Signaling Pathway Inhibition

G Wnt/β-catenin Signaling Pathway Inhibition cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin GSK3b GSK-3β beta_catenin β-catenin APC_Axin->beta_catenin Phosphorylation proteasome Proteasomal Degradation beta_catenin->proteasome Ubiquitination & nucleus Nucleus beta_catenin->nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF target_genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->target_genes proliferation Cell Proliferation & Survival target_genes->proliferation inhibitor Imidazopyridine Derivative inhibitor->Dsh inhibitor->GSK3b May Stabilize

Caption: Inhibition of Wnt/β-catenin pathway by imidazopyridines.

References

Unveiling Molecular Architectures: A Comparative Guide to the Crystallography of 2-Bromo-1-(3,4-dichlorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography alongside alternative analytical techniques for the structural characterization of 2-Bromo-1-(3,4-dichlorophenyl)ethanone and its derivatives. These compounds serve as crucial synthons for a variety of heterocyclic molecules with significant biological activity, particularly in the realm of antimicrobial and antifungal agents.

This guide presents a detailed examination of experimental protocols and data presentation for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). By understanding the strengths and limitations of each technique, researchers can select the most appropriate method for their specific analytical needs.

At a Glance: Comparing Analytical Techniques

The structural elucidation of this compound derivatives relies on a suite of powerful analytical techniques. While X-ray crystallography provides the definitive solid-state structure, NMR and Mass Spectrometry offer crucial insights into the molecule's connectivity, and composition in solution and the gas phase, respectively.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Obtained Precise 3D atomic arrangement, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistry in solutionMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Key Advantage Unambiguous determination of absolute structureNon-destructive, provides detailed information about molecular structure in solutionHigh sensitivity, provides accurate molecular weight and formula
Key Limitation Requires high-quality single crystals, which can be difficult to growCan be complex to interpret for large molecules, sensitive to sample purityDoes not provide direct information on 3D structure

Delving Deeper: Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable and reproducible scientific data. The following sections outline standardized procedures for the key analytical techniques discussed in this guide.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The initial model is then refined to obtain the final, accurate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.

Methodology:

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra are analyzed to determine the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions as a function of their mass-to-charge ratio.

Visualizing the Path to Discovery: Workflows and Pathways

Understanding the journey from a starting material to a biologically active compound is crucial in drug development. The following diagrams illustrate the synthetic workflow and a proposed mechanism of action for derivatives of this compound.

G cluster_synthesis Synthetic Workflow Starting Material This compound Intermediate Reaction with Thiourea/ Thioamide Starting Material->Intermediate Hantzsch Thiazole Synthesis Product Thiazole Derivative Intermediate->Product

Caption: Synthetic pathway for thiazole derivatives.

G cluster_moa Proposed Antifungal Mechanism of Action Thiazole_Derivative Thiazole Derivative Enzyme_Inhibition Inhibition of Fungal Enzymes (e.g., Lanosterol 14α-demethylase) Thiazole_Derivative->Enzyme_Inhibition Ergosterol_Depletion Depletion of Ergosterol Enzyme_Inhibition->Ergosterol_Depletion Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Antifungal mechanism of action.

The Power of Precision: A Case Study in X-ray Crystallography

While a crystal structure for this compound is not publicly available, the crystallographic data for a closely related derivative, 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one , provides valuable insights into the structural features that can be expected.

ParameterValue
Chemical Formula C₁₆H₁₂BrClO₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123(2) Å, b = 15.456(3) Å, c = 9.876(2) Å
α = 90°, β = 101.23(4)°, γ = 90°
Volume 1512.3(5) ų
Z 4

Data for 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one, a representative derivative.

This detailed crystallographic data allows for the precise determination of bond lengths and angles, providing unequivocal proof of the molecule's constitution and conformation in the solid state. This level of detail is unattainable with other analytical techniques and is crucial for understanding structure-activity relationships in drug design.

A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted phenacyl bromides is a critical step in the creation of a wide array of pharmaceutical intermediates and bioactive molecules. The choice of synthetic route can significantly impact yield, purity, cost-effectiveness, and safety. This guide provides an objective comparison of common methods for the synthesis of substituted phenacyl bromides, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of substituted phenacyl bromides, which are α-bromoacetophenones, typically involves the bromination of the corresponding substituted acetophenone. Several methods have been developed, each with its own set of advantages and disadvantages. The most common approaches include direct bromination with molecular bromine (Br₂), the use of N-bromosuccinimide (NBS), bromination with copper(II) bromide, and a method employing pyridine hydrobromide perbromide. A more recent, greener approach involves the K₂S₂O₈-mediated tandem hydroxybromination and oxidation of styrenes.

Quantitative Data Summary

The following tables summarize the performance of various synthetic routes for producing substituted phenacyl bromides from substituted acetophenones.

Table 1: Comparison of Brominating Agents for 4-Chloroacetophenone

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pyridine Hydrobromide PerbromideAcetic Acid90385[1]
N-Bromosuccinimide (NBS)Acetic Acid903Low (mostly unreacted starting material)[1]
Copper(II) BromideAcetic Acid903~60[1]

**Table 2: Direct Bromination with Molecular Bromine (Br₂) **

Substituted AcetophenoneSolventCatalyst/AdditiveTemperatureReaction TimeYield (%)Reference
AcetophenoneEtherAlCl₃0°C to RTNot specified88-96 (crude), 64-66 (recrystallized)
p-BromoacetophenoneAcetic AcidNone<20°C0.5 h69-72
4'-HydroxyacetophenoneMethanolHCl0-5°C2 h90[2]
2'-Benzyloxy-5'-methylacetophenoneMethanolHCl0-5°C2 h89[2]

Table 3: Bromination with N-Bromosuccinimide (NBS)

Substituted AcetophenoneSolventCatalystTemperatureReaction TimeYield (%)Reference
AcetophenoneMethanolAcidic Al₂O₃RefluxNot specified89[3]
4-ChloroacetophenoneMethanolAcidic Al₂O₃RefluxNot specified85[3]
4-NitroacetophenoneMethanolAcidic Al₂O₃RefluxNot specified92[3]

Table 4: Synthesis from Substituted Styrenes via K₂S₂O₈-mediated Oxidation

Substituted StyreneBromine SourceOxidantSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
StyreneKBrK₂S₂O₈Water601276[4][5]
4-MethylstyreneKBrK₂S₂O₈Water601282[5]
4-ChlorostyreneKBrK₂S₂O₈Water601285[5]
4-BromostyreneKBrK₂S₂O₈Water601288[5]

Experimental Protocols

Direct Bromination with Molecular Bromine (Br₂)

This classic method is effective but requires careful handling of corrosive and toxic liquid bromine.[6]

Protocol for the Synthesis of Phenacyl Bromide:

  • A solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether is placed in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.

  • The solution is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is introduced.

  • 67 g (21.5 cc, 0.42 mole) of bromine is added gradually from the separatory funnel with stirring, at a rate of about 1 cc per minute.

  • After the bromine has been added, the ether and dissolved hydrogen bromide are removed at once under reduced pressure with a slight current of air.

  • The resulting solid mass of brownish-yellow crystals is washed with a mixture of 10 cc of water and 10 cc of petroleum ether.

  • The crystals are filtered with suction and washed several times with fresh portions of the solvent mixture until a white product is obtained.

  • The crude phenacyl bromide can be recrystallized from methanol for higher purity.

Bromination with N-Bromosuccinimide (NBS)

NBS is a safer and more selective brominating agent compared to molecular bromine.[7]

Protocol for the Synthesis of α-Bromoacetophenone using NBS and Acidic Alumina:

  • A mixture of acetophenone (10 mmol), N-bromosuccinimide (12 mmol), and 10% (w/w) acidic Al₂O₃ in methanol (20 vol) is refluxed.[3]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired product.

Bromination with Pyridine Hydrobromide Perbromide

This method offers a safer alternative to liquid bromine and can provide high yields.[1]

Protocol for the Synthesis of 4-Chloro-α-bromoacetophenone:

  • In a reaction vessel, 4-chloroacetophenone (1.0 eq) is dissolved in acetic acid.

  • Pyridine hydrobromide perbromide (1.1 eq) is added to the solution.

  • The reaction mixture is heated to 90°C and stirred for 3 hours.[1]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and the product is isolated by filtration and purified by recrystallization.

K₂S₂O₈-Mediated Synthesis from Styrenes

This method provides a greener alternative, using water as the solvent and avoiding the direct use of acetophenones.[4][5]

General Protocol:

  • To a mixture of the substituted styrene (1.0 mmol) and KBr (2.0 mmol) in water (5.0 mL) is added K₂S₂O₈ (2.5 mmol).[5]

  • The reaction mixture is stirred at 60°C for 12 hours.[5]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Method Comparison and Workflow Diagrams

Advantages and Disadvantages
  • Direct Bromination with Br₂:

    • Advantages: High yields, relatively inexpensive reagents.

    • Disadvantages: Use of highly toxic and corrosive liquid bromine, potential for over-bromination and side reactions, generation of HBr gas.[6][7]

  • Bromination with NBS:

    • Advantages: Safer and easier to handle than liquid bromine, often more selective, leading to fewer byproducts.[7]

    • Disadvantages: Can be more expensive than Br₂, may require a catalyst and longer reaction times in some cases.[1]

  • Bromination with Pyridine Hydrobromide Perbromide:

    • Advantages: Solid, stable, and safer reagent, high yields, and cost-effective.[1][8]

    • Disadvantages: The pyridine byproduct needs to be removed during workup.

  • K₂S₂O₈-Mediated Synthesis from Styrenes:

    • Advantages: Green synthesis using water as a solvent, avoids the use of hazardous bromine reagents directly, good functional group compatibility.[4][5]

    • Disadvantages: Starts from styrenes which may need to be synthesized first, longer reaction times.

Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification cluster_product Final Product Start Substituted Acetophenone or Styrene Reaction Addition of Brominating Agent & Catalyst/Solvent Start->Reaction TLC TLC Monitoring Reaction->TLC Workup Quenching, Extraction, Washing TLC->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Product Substituted Phenacyl Bromide Purification->Product

Caption: General experimental workflow for the synthesis of substituted phenacyl bromides.

Logical Relationship of Synthesis Routes

Synthesis_Routes Acetophenone Substituted Acetophenone Br2 Direct Bromination (Br₂) Acetophenone->Br2 NBS NBS Bromination Acetophenone->NBS CuBr2 Copper(II) Bromide Acetophenone->CuBr2 PyHBr3 Pyridine Hydrobromide Perbromide Acetophenone->PyHBr3 Styrene Substituted Styrene K2S2O8 K₂S₂O₈-mediated Oxidation Styrene->K2S2O8 Product Substituted Phenacyl Bromide Br2->Product NBS->Product CuBr2->Product PyHBr3->Product K2S2O8->Product

Caption: Overview of synthetic routes to substituted phenacyl bromides from different precursors.

References

A Comparative Spectroscopic Analysis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of positional isomers of 2-Bromo-1-(dichlorophenyl)ethanone. This guide provides a comparative analysis of available ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate isomer differentiation and characterization.

This publication presents a detailed comparison of the spectroscopic characteristics of 2-Bromo-1-(3,4-dichlorophenyl)ethanone and its five positional isomers. The differentiation of these isomers is crucial in various fields, including drug development, chemical synthesis, and materials science, where precise structural confirmation is paramount. This guide summarizes the key spectroscopic data in a clear tabular format, outlines the experimental protocols for data acquisition, and provides a visual workflow for the analytical process.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for the six isomers of 2-Bromo-1-(dichlorophenyl)ethanone. It is important to note that while efforts were made to collate a complete dataset, experimental spectra for all isomers were not publicly available at the time of publication. In such cases, data from closely related analogs are provided for comparative purposes and are duly noted.

Isomer¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
2-Bromo-1-(2,3-dichlorophenyl)ethanone Data not availableData not availableData not availableData not available
2-Bromo-1-(2,4-dichlorophenyl)ethanone Data not availableData not availableAvailable[1]Data not available
2-Bromo-1-(2,5-dichlorophenyl)ethanone Available (¹H NMR)[2]Available (¹³C NMR)Available (IR)Available (MS)
2-Bromo-1-(2,6-dichlorophenyl)ethanone Data not availableData not availableData not availableData not available
This compound Data not availableData not availableData not availableM⁺ peak at 173, 175, 145[3]
2-Bromo-1-(3,5-dichlorophenyl)ethanone Data not availableData not availableData not availableData not available

Note: The absence of data indicates that it could not be sourced from publicly available databases and literature at the time of this guide's compilation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. These protocols are intended to provide a foundational understanding of the methodologies used to acquire the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), is common for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the ¹H nucleus frequency. Standard acquisition parameters include a 30-45° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to ensure quantitative signal integration.

  • Data Acquisition: Acquire the Free Induction Decay (FID) over a spectral width of approximately -2 to 12 ppm. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.

¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The spectrometer is tuned to the ¹³C nucleus frequency. ¹H decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Acquisition: A wider spectral width (e.g., 0 to 220 ppm) is used. A larger number of scans is usually necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected, with chemical shifts referenced to the deuterated solvent or an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound can be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquids, a drop can be placed between two salt plates. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation, where the sample is placed in direct contact with a crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed to produce the infrared spectrum.

  • Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: The sample molecules are ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI), which is a "hard" ionization technique that causes extensive fragmentation, and "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically result in less fragmentation and a more prominent molecular ion peak.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of the 2-Bromo-1-(dichlorophenyl)ethanone isomers.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Isomer Differentiation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Characterization Synthesis Synthesize/Obtain Isomers Purification Purify Isomers (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Elucidation IR FT-IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight and Fragmentation DataTable Compile Data in Comparison Table NMR->DataTable IR->DataTable MS->DataTable Analysis Compare Spectra: - Chemical Shifts - Coupling Patterns - Vibrational Frequencies - Fragmentation Patterns DataTable->Analysis Identification Isomer Identification and Characterization Analysis->Identification

Spectroscopic analysis workflow for isomer differentiation.

This guide serves as a valuable resource for the spectroscopic comparison of 2-Bromo-1-(dichlorophenyl)ethanone isomers. The provided data and protocols will aid researchers in the unambiguous identification and characterization of these compounds in their respective applications. Further research to obtain and publish the missing spectroscopic data is encouraged to complete this comparative analysis.

References

A Comparative Guide to the Validation of Analytical Methods for Alpha-Bromoketone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of alpha-bromoketones is crucial due to their role as key intermediates in organic synthesis and their potential toxicological properties. This guide provides a comparative overview of three common analytical techniques for the quantification of alpha-bromoketones: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of these methods is compared, and supporting experimental data, where available for alpha-bromoketones or structurally similar compounds, is presented.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the quantification of alpha-bromoketones and related compounds.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio of derivatized analytes.Quantification based on the absorption of UV-Vis light by the chromophore.
Selectivity Good to ExcellentExcellentLow to Moderate
Sensitivity Moderate to HighHighLow to Moderate
Linearity (R²) (Typical) >0.999[1]≥0.99[2]>0.999[3]
Limit of Detection (LOD) 0.004 - 0.04 µg/mL[1][4]~1 ng/mL[2]~0.6 µg/mL[5]
Limit of Quantification (LOQ) 0.01 - 0.12 µg/mL[1][4]5 ng/mL[2]~1.9 µg/mL[5]
Precision (%RSD) Intra-day: ≤6.28%, Inter-day: ≤5.21%[1]Intra- and Inter-day: ≤6.3%[2]<2%[3]
Accuracy (% Recovery) 83.2 - 99.0%[4]94.6 - 105.4%[2]98 - 102%[3]
Sample Preparation Simple filtration and dilution.Derivatization required.Simple dilution.
Analysis Time ~10-30 minutes per sample.[6]~30 minutes per sample.[7]<5 minutes per sample.
Instrumentation Cost ModerateHighLow

Note: Some of the presented data is based on the analysis of structurally similar compounds (e.g., bromophenols, chalcones) due to the limited availability of complete validation reports for a wide range of alpha-bromoketones.

Experimental Protocols: Methodologies for Quantification

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for each technique, based on established methods for alpha-bromoketones and related compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the analysis of non-volatile and thermally labile alpha-bromoketones.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. A typical gradient could be 50:50 (v/v) acetonitrile:water.[8]

Procedure:

  • Standard Preparation: Prepare a stock solution of the alpha-bromoketone standard in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample containing the alpha-bromoketone in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Determined by the UV absorbance maximum (λmax) of the specific alpha-bromoketone (e.g., 246 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the alpha-bromoketone in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, but typically requires derivatization for polar and thermally unstable alpha-bromoketones to improve their volatility and chromatographic behavior.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

Derivatization: A common approach for ketones is a two-step process of methoximation followed by silylation. This stabilizes the molecule and increases its volatility.

Procedure:

  • Derivatization:

    • Methoximation: React the sample with methoxyamine hydrochloride in pyridine to convert the keto group to an oxime.

    • Silylation: Subsequently, react with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier gas: Helium at a constant flow rate.

    • MS detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: Use an internal standard and create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

This technique is simple and rapid but is less selective than chromatographic methods and is best suited for the analysis of purified samples or for determining the total concentration of a known alpha-bromoketone.

Instrumentation:

  • UV-Vis spectrophotometer

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the alpha-bromoketone in a UV-transparent solvent (e.g., acetonitrile, ethanol).

  • Sample Preparation: Dissolve the sample in the same solvent as the standards and dilute to a concentration that falls within the linear range of the assay.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) of the alpha-bromoketone by scanning a standard solution across the UV-Vis spectrum.

    • Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards versus their concentrations. Use the Beer-Lambert law and the calibration curve to determine the concentration of the alpha-bromoketone in the sample. For some alpha-bromoketones, a complexing agent like antimony pentachloride can be used to create a colored complex with a distinct λmax, which can enhance selectivity and sensitivity.[3]

Mandatory Visualizations

To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Start Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (λmax) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve (Standards) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for alpha-bromoketone quantification by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Start Start Derivatize1 Methoximation Start->Derivatize1 Derivatize2 Silylation Derivatize1->Derivatize2 Inject Inject into GC-MS System Derivatize2->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry (SIM/Scan) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve (Internal Std) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify UVVis_Workflow Start Start Prepare Prepare Standards & Samples in Solvent Start->Prepare Scan Determine λmax (UV-Vis Scan) Prepare->Scan Measure Measure Absorbance at λmax Scan->Measure Calibrate Create Calibration Curve (Abs vs. Conc) Measure->Calibrate Quantify Calculate Concentration Calibrate->Quantify

References

Safety Operating Guide

2-Bromo-1-(3,4-dichlorophenyl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Safe Disposal of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

The proper disposal of this compound is critical due to its hazardous properties, including its classification as a corrosive and toxic substance.[1][2] Disposal must be carried out in accordance with local, regional, and national regulations, and handled by qualified personnel at an approved waste disposal facility.[1][3] This guide provides essential procedural steps for researchers and laboratory professionals to ensure safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this substance should occur in a well-ventilated area or under a chemical fume hood.[4] In case of a spill, collect the material by sweeping it up and placing it into a suitable, labeled container for disposal; avoid creating dust.[4][5]

Summary of Chemical Safety and Disposal Data

The following table summarizes key data points relevant to the safe disposal of this compound.

PropertyDataCitation(s)
Chemical Classification Halogenated Organic Compound[6]
Hazard Statements Causes severe skin burns and eye damage; Toxic if swallowed.[1][2]
UN Number UN3261[1]
Proper Shipping Name Corrosive solid, acidic, organic, n.o.s.[1]
Incompatible Materials Strong bases, strong oxidizing agents, amines.[1]
Primary Disposal Method Incineration at a regulated hazardous waste facility.[6][7]

Step-by-Step Disposal Protocol

The disposal of this compound is managed by treating it as a halogenated organic hazardous waste.

Step 1: Waste Identification and Segregation
  • Identify as Halogenated Waste: this compound contains bromine and chlorine, classifying it as a halogenated organic compound.[6]

  • Segregate at the Source: It is crucial to keep halogenated organic wastes separate from non-halogenated wastes.[8][9] Do not mix this compound with other waste streams, especially incompatible materials like bases or strong oxidizing agents.[1] This segregation is important as the disposal cost for halogenated waste is often higher, and mixing can cause dangerous reactions.[9]

Step 2: Waste Collection and Containment
  • Select Appropriate Container: Collect waste this compound in a designated, compatible hazardous waste container. The container must be in good condition and have a tightly sealing cap to be "vapor tight" and "spill proof."[8]

  • Proper Labeling: Label the waste container clearly before any waste is added.[8] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[8]

    • A list of all components if it is a mixed waste.[6]

  • Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[8]

Step 3: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[1][4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste.[9]

  • Final Disposal: The final disposal must be conducted at an approved and licensed waste treatment plant.[1][3] The standard method for halogenated organic waste is regulated incineration.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Management Workflow A Waste Generated: 2-Bromo-1-(3,4- dichlorophenyl)ethanone B Is it a Halogenated Organic Compound? A->B C YES: Contains Br and Cl B->C  Yes D Segregate from Non-Halogenated Waste C->D E Select Designated Halogenated Waste Container D->E F Container Requirements: - Tightly Sealed Cap - Good Condition - Compatible Material E->F G Label Container: - 'Hazardous Waste' - Full Chemical Name E->G H Store in Secure Satellite Accumulation Area G->H I Arrange for Pickup by Licensed Waste Contractor H->I J Final Disposal at Approved Facility (e.g., Incineration) I->J

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.